AKT-IN-26
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4S/c1-14-18(19(25-30-14)15-6-3-2-4-7-15)20(27)24-16-8-10-17(11-9-16)31(28,29)26-21-22-12-5-13-23-21/h2-13H,1H3,(H,24,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEGZWIILLRUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Mechanism of Action of AKT Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public domain information is available for a compound designated "AKT-IN-26." This guide provides a comprehensive overview of the mechanism of action for AKT inhibitors in general, based on current scientific literature.
Introduction to the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[3][4]
AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that acts as a central node in this pathway.[5][6] There are three highly homologous isoforms of AKT: AKT1, AKT2, and AKT3, which have both overlapping and distinct functions.[4][6] Activation of the AKT pathway is initiated by the binding of growth factors, cytokines, or hormones to their respective receptor tyrosine kinases (RTKs) on the cell surface.[1][6] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane via its pleckstrin homology (PH) domain.[7][8] At the membrane, AKT is fully activated through phosphorylation at two key residues: threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).[2][7][9]
Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes.[10] Key downstream effects include:
-
Cell Survival and Anti-Apoptosis: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors.[1][6][11]
-
Cell Cycle Progression: AKT can promote cell cycle progression by phosphorylating and inhibiting glycogen synthase kinase 3β (GSK3β) and the cell cycle inhibitors p21WAF1 and p27Kip1.[5][11]
-
Protein Synthesis and Cell Growth: AKT activates mTORC1, a key regulator of protein synthesis, by phosphorylating and inhibiting the tuberous sclerosis complex 2 (TSC2).[9][10]
-
Metabolism: AKT plays a significant role in glucose metabolism by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface and stimulating glycogen synthesis.[1][12]
The activity of the PI3K/AKT pathway is tightly regulated by phosphatases, most notably the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 to PIP2, thus antagonizing PI3K activity.[1][9]
Classes and Mechanisms of Action of AKT Inhibitors
Given the central role of AKT in tumorigenesis, significant efforts have been dedicated to the development of small molecule inhibitors targeting this kinase. These inhibitors can be broadly classified based on their mechanism of action:
-
ATP-Competitive Inhibitors: These inhibitors bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its substrates. This is a common mechanism for kinase inhibitors. Examples include CCT128930 and GDC-0068.[5]
-
Allosteric Inhibitors: These compounds bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the kinase that prevents its activation or catalytic activity. MK-2206 is a well-characterized allosteric inhibitor of all AKT isoforms.[13]
-
Substrate-Competitive Inhibitors: While less common, these inhibitors would compete with the protein substrates of AKT for binding to the kinase.
Quantitative Data for Representative AKT Inhibitors
The following table summarizes key quantitative data for some well-studied AKT inhibitors. This data is essential for comparing the potency and selectivity of different compounds.
| Compound | Class | Target Isoforms | IC50 (nM) | Reference |
| CCT128930 | ATP-Competitive | AKT2 | ~60 | [5] |
| GDC-0068 (Ipatasertib) | ATP-Competitive | Pan-AKT | AKT1: 5, AKT2: 18, AKT3: 8 | [5] |
| MK-2206 | Allosteric | Pan-AKT | AKT1: 8, AKT2: 12, AKT3: 65 | [13] |
Experimental Protocols for Characterizing AKT Inhibitors
A variety of biochemical and cellular assays are employed to characterize the mechanism of action and efficacy of AKT inhibitors.
Biochemical Kinase Assays
These assays measure the direct inhibitory effect of a compound on the enzymatic activity of purified AKT isoforms.
-
Principle: A purified active AKT enzyme is incubated with a specific peptide substrate and ATP. The inhibitor is added at varying concentrations to determine its effect on the rate of substrate phosphorylation.
-
Methodology:
-
Purified, active AKT1, AKT2, or AKT3 is added to a reaction buffer containing a known peptide substrate (e.g., a crosstide) and Mg-ATP.
-
The test compound (e.g., this compound) is serially diluted and added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Fluorescence-based assays: Using modified substrates that exhibit a change in fluorescence upon phosphorylation.[14][15] For example, the PhosphoSens® assay utilizes a Sox-labeled peptide that shows enhanced fluorescence upon phosphorylation and chelation with magnesium.[14]
-
Luminescence-based assays: Measuring the depletion of ATP using an assay like Kinase-Glo®.
-
-
The data is plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Cellular Assays for Target Engagement and Pathway Modulation
These assays assess the ability of an inhibitor to engage AKT and inhibit its activity within a cellular context.
-
Western Blotting for Phospho-AKT and Downstream Substrates:
-
Principle: This is a standard method to assess the phosphorylation status of AKT and its downstream targets. A decrease in the phosphorylation of AKT at S473 and T308, as well as downstream substrates like PRAS40, GSK3β, or S6 ribosomal protein, indicates target engagement and pathway inhibition.[7]
-
Methodology:
-
Cancer cell lines with a constitutively active PI3K/AKT pathway (e.g., PTEN-null U87MG glioblastoma cells) are treated with the inhibitor at various concentrations for a specified time.[7]
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated and total AKT, as well as phosphorylated and total downstream substrates.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.[16]
-
The band intensities are quantified to determine the extent of inhibition.
-
-
-
In-Cell Western / Immunofluorescence:
-
Principle: These are higher-throughput methods to quantify protein phosphorylation within cells in a plate-based format.
-
Methodology:
-
Cells are seeded in 96- or 384-well plates and treated with the inhibitor.
-
Cells are fixed and permeabilized.
-
Primary antibodies against phosphorylated proteins are added, followed by fluorescently labeled secondary antibodies.
-
The fluorescence intensity is read using a plate reader or a high-content imaging system.
-
-
-
Cell Proliferation and Viability Assays:
-
Principle: These assays determine the effect of the AKT inhibitor on cell growth and survival.
-
Methodology:
-
Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using reagents such as MTS, MTT, or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively.
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50.
-
-
Visualizations
PI3K/AKT/mTOR Signaling Pathway
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Akt Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 10. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. assayquant.com [assayquant.com]
- 15. assayquant.com [assayquant.com]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide: AKT-IN-26 as a Pleckstrin Homology (PH) Domain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, a cascade critical for regulating cell survival, proliferation, metabolism, and angiogenesis.[1] Dysregulation of this pathway is a hallmark of numerous human cancers, making AKT a prime target for therapeutic intervention.[2] A key event in AKT activation is its recruitment to the plasma membrane via the binding of its N-terminal pleckstrin homology (PH) domain to the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] Inhibiting this interaction prevents AKT's activation, offering a distinct and potentially more selective mechanism for pathway inhibition compared to ATP-competitive kinase inhibitors. This guide provides a detailed technical overview of AKT-IN-26, a small molecule inhibitor targeting the PH domain of AKT.
The AKT Signaling Pathway and the Role of the PH Domain
The activation of the AKT signaling pathway is initiated by upstream signals, such as growth factors, that activate receptor tyrosine kinases (RTKs).[2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PIP3 at the plasma membrane.[3] The PH domain of AKT has a high affinity for PIP3, and this interaction is crucial for the translocation of AKT from the cytosol to the plasma membrane.[3][4]
Once at the membrane, AKT undergoes a conformational change that exposes two key phosphorylation sites.[3] It is then phosphorylated on Threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1) and on Serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex, leading to its full activation. Activated AKT proceeds to phosphorylate a wide array of downstream substrates, thereby promoting cell growth, survival, and proliferation.
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Target and Analysis of AKT Inhibitors
Disclaimer: Publicly available scientific literature and databases lack specific information regarding a molecule designated "AKT-IN-26." Therefore, this guide focuses on well-characterized, representative AKT inhibitors, Ipatasertib (GDC-0068) and MK-2206 , to provide a comprehensive technical overview of AKT inhibition for researchers, scientists, and drug development professionals.
Executive Summary
The v-akt murine thymoma viral oncogene homolog (AKT), also known as Protein Kinase B (PKB), is a family of serine/threonine-specific protein kinases that represent a central node in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[2][3] Aberrant activation of the AKT pathway is a frequent occurrence in various human cancers, making it a prime therapeutic target.[2][4] This guide details the target of representative AKT inhibitors, presents their quantitative inhibitory data, outlines key experimental protocols for their characterization, and provides visual representations of the relevant signaling pathway and experimental workflows.
Target Identification
The primary target of the representative inhibitors, Ipatasertib and MK-2206, is the AKT kinase family , which consists of three highly homologous isoforms: AKT1, AKT2, and AKT3.[5][6]
-
Ipatasertib (GDC-0068) is an ATP-competitive, pan-AKT inhibitor, meaning it targets all three isoforms by competing with ATP for binding to the kinase domain.[4][6][7]
-
MK-2206 is a potent and selective allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket, which induces a conformational change that prevents kinase activation.[5]
Data Presentation: Quantitative Inhibitor Potency
The inhibitory activity of Ipatasertib and MK-2206 against the three AKT isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | IC50 (nM) | Inhibition Mechanism |
| Ipatasertib (GDC-0068) | AKT1 | 5 | ATP-Competitive |
| AKT2 | 18 | ATP-Competitive | |
| AKT3 | 8 | ATP-Competitive | |
| MK-2206 | AKT1 | 8 | Allosteric |
| AKT2 | 12 | Allosteric | |
| AKT3 | 65 | Allosteric |
Data compiled from multiple sources.[5][6][8][9][10][11][12]
Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Upon stimulation by growth factors, receptor tyrosine kinases (RTKs) activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is activated through phosphorylation by PDK1 and mTORC2.[13] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.[13][14]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method to determine the IC50 value of a compound against a purified AKT enzyme by measuring the amount of ADP produced in the kinase reaction.[15][16]
Materials:
-
Purified, active AKT1, AKT2, or AKT3 enzyme.
-
AKT-specific substrate peptide.
-
ATP.
-
Test inhibitor (e.g., Ipatasertib or MK-2206).
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[15]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in Kinase Buffer.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µl of inhibitor dilution (or 5% DMSO for control).
-
2 µl of AKT enzyme in Kinase Buffer.
-
2 µl of a mixture of AKT substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Part 1): Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Part 2): Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Cellular Assay: Western Blot for AKT Pathway Inhibition
This protocol describes how to assess the inhibitory effect of a compound on the AKT signaling pathway within a cellular context by measuring the phosphorylation status of AKT and its downstream targets.[17][18][19][20]
Materials:
-
Cancer cell line with an active PI3K/AKT pathway.
-
Cell culture reagents.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Nitrocellulose or PVDF membranes and transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-total-GSK3β).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of AKT and its downstream targets. Re-probe the membrane with antibodies for total proteins to confirm equal loading.
Caption: Workflow for a Cellular Western Blot Assay.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Ipatasertib | GDC-0068 | pan-Akt | FoxO3a | NF-κB | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. bio-rad.com [bio-rad.com]
The PI3K/AKT Signaling Pathway: A Core Axis in Cellular Proliferation and a Target for Therapeutic Intervention
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific inhibitor designated "AKT-IN-26" is not publicly available. This guide provides a comprehensive overview of the AKT signaling pathway and the general mechanisms of its inhibition, using established examples from scientific literature.
Introduction to the AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that plays a central role in regulating a wide array of cellular processes.[1][2] These processes include cell growth, proliferation, survival, metabolism, and angiogenesis.[1][3] Dysregulation of this pathway is a frequent event in human cancers, making it a key target for the development of novel anti-cancer therapeutics.[2][4][5][6]
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by various growth factors and cytokines.[1][4] This activation leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][7][8] PIP3 acts as a docking site on the plasma membrane for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][8]
Once recruited to the membrane, AKT is phosphorylated at two key residues for full activation: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[8][9] Activated AKT then phosphorylates a multitude of downstream substrates, thereby modulating their activity and eliciting a range of cellular responses.[1][10]
Core Components and Mechanism of the AKT Signaling Pathway
The AKT signaling network is a complex and tightly regulated cascade. A simplified representation of the core pathway is depicted below.
Key Downstream Effectors of AKT:
-
Glycogen Synthase Kinase 3 (GSK3): AKT-mediated phosphorylation inhibits GSK3, which is involved in cell cycle progression and metabolism.[10]
-
Forkhead Box O (FOXO) Transcription Factors: Phosphorylation by AKT leads to the nuclear exclusion and inactivation of FOXO proteins, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[1][10]
-
mTOR Complex 1 (mTORC1): AKT can activate mTORC1, a master regulator of cell growth and protein synthesis.[10]
-
Bcl-2-associated death promoter (BAD): Phosphorylation of BAD by AKT inhibits its pro-apoptotic function.[10]
Mechanisms of AKT Inhibition
Given its central role in tumorigenesis, AKT is an attractive target for cancer therapy.[9] Several small molecule inhibitors targeting AKT have been developed and are in various stages of clinical development. These inhibitors can be broadly classified based on their mechanism of action.
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its substrates.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. MK-2206 is a well-characterized allosteric inhibitor of AKT.[9]
-
Substrate-Competitive Inhibitors: These compounds compete with the substrates of AKT for binding to the active site.
Quantitative Analysis of AKT Inhibitors
The potency and efficacy of AKT inhibitors are typically characterized by various quantitative measures. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.
| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |
| MK-2206 | AKT1 | 8 | Enzyme Assay | [9] |
| AKT2 | 12 | Enzyme Assay | [9] | |
| AKT3 | 65 | Enzyme Assay | [9] | |
| GDC-0068 | AKT1 | - | - | [4] |
| CCT128930 | AKT2 | - | - | [4] |
Experimental Protocols for a Pathway Analysis
The investigation of the AKT pathway and the effects of its inhibitors involves a variety of standard molecular and cellular biology techniques.
Western Blotting for Protein Phosphorylation
Objective: To determine the phosphorylation status of AKT and its downstream targets as a measure of pathway activation.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., cancer cell lines with known AKT pathway alterations) and allow them to adhere. Treat the cells with the AKT inhibitor at various concentrations and time points. Include appropriate positive and negative controls.
-
Protein Extraction: Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT Ser473, p-AKT Thr308), total AKT, and phosphorylated and total forms of downstream targets (e.g., p-GSK3β, p-S6K).
-
Detection: Incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of AKT inhibition on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the AKT inhibitor.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value.
Conclusion
The PI3K/AKT signaling pathway is a fundamental regulator of cellular homeostasis, and its aberrant activation is a hallmark of many cancers. A thorough understanding of this pathway and the mechanisms of its inhibition is crucial for the development of effective targeted therapies. While specific information on "this compound" is not currently in the public domain, the principles and experimental approaches outlined in this guide provide a robust framework for the preclinical evaluation of any novel AKT inhibitor. Future research will continue to unravel the complexities of AKT signaling and refine strategies for its therapeutic targeting.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome atlas analysis based profiling of Akt pathway genes in the early and advanced human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Quantification of AKT Isoforms and Phosphoforms in Breast Cancer Using a Novel Nanofluidic Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to AKT Inhibition in Cancer Research: A Focus on a Clinically-Relevant Case Study
To the Esteemed Researchers, Scientists, and Drug Development Professionals,
This guide provides a comprehensive overview of the targeting of the serine/threonine kinase AKT, a pivotal node in signaling pathways frequently dysregulated in cancer. While the initial request focused on the specific inhibitor AKT-IN-26, a thorough investigation of publicly available scientific literature and patent databases has revealed a significant lack of detailed quantitative data and experimental protocols for this particular compound. Although identified as a putative AKT Pleckstrin homology (PH) domain inhibitor, the absence of robust, peer-reviewed data for this compound precludes the creation of an in-depth technical whitepaper that meets the stringent requirements for data presentation and experimental detail.
In lieu of the requested analysis of this compound, this guide will instead focus on a well-characterized, clinically evaluated AKT inhibitor to provide a tangible and data-rich example of AKT-targeted therapy. This will allow for a comprehensive exploration of the core requirements of the original request, including detailed data tables, experimental methodologies, and signaling pathway visualizations. The principles and techniques discussed herein are broadly applicable to the study of other AKT inhibitors and will serve as a valuable resource for researchers in the field.
The AKT Signaling Pathway: A Prime Target in Oncology
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including proliferation, growth, survival, and metabolism. Hyperactivation of this pathway is a common feature in a multitude of human cancers, making its components, particularly AKT, highly attractive targets for therapeutic intervention.
AKT exists in three isoforms (AKT1, AKT2, and AKT3) and acts as a central hub, integrating upstream signals from receptor tyrosine kinases (RTKs) and relaying them to a vast network of downstream effectors. Upon activation, AKT phosphorylates a multitude of substrates, thereby promoting cell cycle progression, inhibiting apoptosis, and stimulating angiogenesis and cellular metabolism.
Below is a diagram illustrating the canonical AKT signaling pathway and its central role in cellular function.
The Role of AKT Inhibition in Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AKT Signaling Pathway in Cell Proliferation
The AKT pathway is a critical downstream effector of growth factor receptor signaling.[1] Activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that recruits AKT to the plasma membrane.[3] At the membrane, AKT is activated through phosphorylation at two key residues: Threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and Serine 473 (S473) by the mammalian target of rapamycin complex 2 (mTORC2).[3]
Once activated, AKT phosphorylates a multitude of downstream substrates that directly and indirectly promote cell cycle progression and proliferation.[4][5] Key downstream targets include:
-
Glycogen Synthase Kinase 3β (GSK-3β): AKT-mediated phosphorylation inhibits GSK-3β, leading to the stabilization and accumulation of cyclin D1, a key regulator of the G1-S phase transition.[5]
-
Forkhead Box O (FOXO) Transcription Factors: Phosphorylation of FOXO proteins by AKT results in their sequestration in the cytoplasm, preventing them from transcribing target genes that promote cell cycle arrest and apoptosis.[5]
-
p21Cip1 and p27Kip1: AKT can phosphorylate these cyclin-dependent kinase (CDK) inhibitors, leading to their cytoplasmic retention and preventing their inhibitory action on cell cycle progression.[4]
-
Tuberous Sclerosis Complex 2 (TSC2): AKT phosphorylates and inactivates TSC2, which in turn leads to the activation of mTORC1, a master regulator of protein synthesis and cell growth.[5]
The culmination of these events is the promotion of cell cycle entry and progression, leading to increased cell proliferation.
Mechanism of Action of AKT Inhibitors
AKT inhibitors are broadly classified based on their mechanism of action. These include:
-
ATP-Competitive Inhibitors: These small molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the phosphorylation of its substrates.
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the enzyme that prevents its activation or substrate binding.
-
Pleckstrin Homology (PH) Domain Inhibitors: These compounds target the PH domain of AKT, preventing its recruitment to the plasma membrane and subsequent activation.
The inhibition of AKT activity by these compounds is expected to reverse the pro-proliferative effects of a constitutively active AKT pathway, leading to cell cycle arrest and potentially apoptosis.
Quantitative Data on AKT Inhibitors
The potency of AKT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce AKT activity or cell proliferation by 50%. The following table provides representative IC50 values for well-characterized AKT inhibitors against different cancer cell lines. It is important to note that these values can vary depending on the cell line and the assay conditions used.[6]
| Inhibitor | Target(s) | Cell Line | Assay Type | IC50 (nM) |
| AZD5363 | AKT1/2/3 | Various | Enzyme Assay | ~10 |
| Various | Cell Proliferation | ~300-800 | ||
| MK-2206 | Allosteric AKT1/2/3 | Various | Cell Proliferation | Varies |
| GDC-0068 (Ipatasertib) | ATP-competitive AKT1/2/3 | Various | Cell Proliferation | Varies |
| AKT inhibitor VIII | AKT1/2/3 | Various | Cell Proliferation | Varies by cell line |
Data compiled from publicly available sources for illustrative purposes. Specific IC50 values for AKT-IN-26 are not available.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general method for assessing the effect of an AKT inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
AKT inhibitor stock solution (e.g., in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the AKT inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of AKT Pathway Proteins
This protocol describes how to assess the phosphorylation status of AKT and its downstream targets following treatment with an AKT inhibitor.
Materials:
-
Cancer cell line of interest
-
AKT inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK-3β, anti-total GSK-3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the AKT inhibitor at various concentrations for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Signaling Pathway Diagram
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Development of AKT Inhibitors Targeting the Pleckstrin Homology (PH) Domain
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific public domain data on the discovery and development of "AKT-IN-26" is limited. This guide provides a representative overview of the discovery and development process for a typical AKT inhibitor that targets the Pleckstrin homology (PH) domain, based on established principles in medicinal chemistry and pharmacology.
Introduction: The AKT Signaling Pathway and Therapeutic Rationale
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1]
AKT (also known as Protein Kinase B) is a central node in this pathway.[1] Its activation is initiated by the recruitment of AKT to the cell membrane through the binding of its Pleckstrin homology (PH) domain to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This localization facilitates the phosphorylation of AKT by PDK1 and mTORC2, leading to its full activation.
Targeting the PH domain of AKT presents a distinct inhibitory strategy. Unlike ATP-competitive kinase inhibitors, PH domain inhibitors prevent the initial membrane translocation and activation of AKT, offering a potentially more specific mechanism of action and a way to overcome resistance to other inhibitor types. This compound is identified as an AKT inhibitor that binds to the PH domain.[1][2]
Below is a diagram illustrating the canonical PI3K/AKT signaling pathway.
References
In-depth Technical Guide: The AKT Inhibitor AKT-IN-26 and Apoptosis Induction
This guide will, therefore, provide a foundational understanding of the role of the AKT pathway in apoptosis and the general mechanisms by which AKT inhibitors function, which is the context in which AKT-IN-26 is presumed to operate. Should specific research on this compound become publicly available, this document can be updated to reflect that new information.
The AKT Signaling Pathway: A Critical Regulator of Cell Survival and Apoptosis
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that plays a central role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Activated AKT, a serine/threonine kinase, promotes cell survival through the phosphorylation and inactivation of several pro-apoptotic proteins.[3]
Key anti-apoptotic functions of activated AKT include:
-
Inhibition of BAD: Phosphorylation of the pro-apoptotic Bcl-2 family member BAD prevents it from binding to and inhibiting the anti-apoptotic protein Bcl-xL, thereby promoting cell survival.[4]
-
Inhibition of Forkhead box O (FoxO) transcription factors: AKT phosphorylates and sequesters FoxO transcription factors in the cytoplasm, preventing them from entering the nucleus and transcribing genes that promote apoptosis.[2]
-
Activation of NF-κB: AKT can lead to the activation of the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes.[5]
-
Inhibition of Caspase-9: AKT can directly phosphorylate and inhibit Caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[6]
Dysregulation of the PI3K/AKT pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, leads to constitutive AKT activation and is a common feature in many cancers, contributing to tumor growth and resistance to therapy.[3][7]
Signaling Pathway Diagram
Caption: The PI3K/AKT signaling pathway and its role in apoptosis regulation.
Mechanism of Action of AKT Inhibitors
AKT inhibitors are a class of small molecules designed to block the activity of the AKT kinase, thereby promoting apoptosis and inhibiting tumor growth. These inhibitors can be broadly classified based on their mechanism of action:
-
ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the AKT kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
-
Allosteric Inhibitors: These inhibitors bind to a site on the AKT protein distinct from the active site, inducing a conformational change that prevents its activation or activity.
-
PH Domain Inhibitors: These compounds, such as this compound is purported to be, bind to the Pleckstrin Homology (PH) domain of AKT. This binding event is intended to prevent the recruitment of AKT to the cell membrane, a critical step for its activation by upstream kinases like PDK1 and mTORC2.
By inhibiting AKT, these compounds effectively block its pro-survival signals, leading to the activation of pro-apoptotic pathways and ultimately, cell death.
Expected Biological Effects of this compound in Apoptosis Induction
Based on its classification as an AKT inhibitor that binds to the PH domain, the anticipated effects of this compound on a cellular level would be:
-
Inhibition of AKT Phosphorylation: By preventing its translocation to the cell membrane, this compound should lead to a decrease in the phosphorylation of AKT at key residues (Threonine 308 and Serine 473), which are markers of its activation state.
-
Modulation of Downstream Targets: Inhibition of AKT activity would result in decreased phosphorylation of its downstream substrates. For instance, an increase in the active, non-phosphorylated forms of BAD and FoxO transcription factors would be expected.
-
Induction of Apoptosis: The net effect of blocking the pro-survival functions of AKT would be the induction of programmed cell death. This could be observed through various experimental assays.
General Experimental Protocols for Assessing Apoptosis Induction by an AKT Inhibitor
While specific protocols for this compound are not available, the following are standard methodologies used to evaluate the pro-apoptotic activity of a novel AKT inhibitor.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration-dependent effect of the inhibitor on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
-
Methodology:
-
Cell Culture: Cancer cell lines with known AKT pathway activation (e.g., those with PIK3CA mutations or PTEN loss) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the AKT inhibitor for various time points (e.g., 24, 48, 72 hours).
-
Assessment: Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
-
Data Analysis: The results are plotted as a dose-response curve to determine the IC50 value.
-
Apoptosis Assays
-
Objective: To quantify the percentage of cells undergoing apoptosis following treatment with the inhibitor.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treatment: Cells are treated with the AKT inhibitor at concentrations around its IC50 value.
-
Staining: After the treatment period, cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells with compromised membrane integrity).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Western Blot Analysis
-
Objective: To assess the effect of the inhibitor on the phosphorylation status of AKT and its downstream targets.
-
Methodology:
-
Protein Extraction: Cells are treated with the inhibitor, and whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), and downstream targets (e.g., total and phosphorylated BAD, FoxO), followed by incubation with appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AKT Hyperactivation and the Potential of AKT-Targeted Therapy in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Signalisation du cytosquelette | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for AKT-IN-26, a PH Domain-Binding AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of AKT-IN-26, a selective inhibitor targeting the Pleckstrin Homology (PH) domain of the AKT protein kinase. Due to the limited availability of specific dosage data for this compound, this document leverages detailed experimental data from a well-characterized allosteric AKT inhibitor, MK-2206, which also binds to the PH domain and serves as a representative compound for this class of inhibitors.[1][2][3] Researchers are strongly advised to perform a dose-response curve to determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Mechanism of Action
This compound is an inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B).[4][5][6] It functions by binding to the Pleckstrin Homology (PH) domain of AKT.[3] This allosteric inhibition prevents the recruitment of AKT to the plasma membrane, a crucial step for its activation by upstream kinases such as PDK1 and mTORC2.[2] By inhibiting AKT activation, this compound can modulate downstream signaling pathways involved in cell survival, proliferation, and metabolism, making it a valuable tool for cancer research.
Quantitative Data Summary
The following tables summarize the in vitro potency and effective concentrations of the representative allosteric AKT inhibitor, MK-2206, in various assays and cell lines. This data can serve as a starting point for designing experiments with this compound.
Table 1: In Vitro Inhibitory Activity of MK-2206 Against AKT Isoforms [1][7]
| Target | IC50 (nM) | Assay Type |
| AKT1 | 8 | Cell-free |
| AKT2 | 12 | Cell-free |
| AKT3 | 65 | Cell-free |
Table 2: Effective Concentrations of MK-2206 in Cell-Based Assays [7][8][9][10]
| Cell Line | Cancer Type | Assay Type | Effective Concentration (µM) | Incubation Time (hours) |
| Multiple Cell Lines | Various | Growth Inhibition | IC50: 3.4 - 28.6 | 72 - 96 |
| Nasopharyngeal Carcinoma (SUNE-1) | Head and Neck | Growth Inhibition | IC50: < 1 | 72 - 96 |
| Nasopharyngeal Carcinoma (CNE-1, CNE-2, HONE-1) | Head and Neck | Growth Inhibition | IC50: 3 - 5 | 72 - 96 |
| Breast Cancer (PIK3CA or PTEN mutated) | Breast | Growth Inhibition | IC50: < 0.5 | Not Specified |
| Pediatric Cancer Cell Lines | Various | Growth Inhibition | Median relative IC50: 2.2 | 96 |
Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
This protocol describes a method to determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to start with a concentration range guided by the data for MK-2206 (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72-96 hours.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is visible.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of AKT Signaling Pathway
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of AKT and its downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | AKT抑制剂 | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dovepress.com [dovepress.com]
- 8. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing AKT-IN-26 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
AKT-IN-26 is an inhibitor of the AKT serine/threonine kinase, a pivotal node in cell signaling pathways that regulate cell growth, proliferation, survival, and metabolism. As a compound that binds to the Pleckstrin Homology (PH) domain of AKT, it represents a valuable tool for investigating the roles of AKT in various physiological and pathological processes, including cancer. Proper solubilization and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and use of this compound in common laboratory assays.
Physicochemical Properties and Solubility
| Solvent | Expected Solubility | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | Preparation of high-concentration stock solutions. |
| Ethanol | Potentially soluble, but may be less effective than DMSO | Can be used for stock solutions, but compatibility with assays should be verified. |
| Water | Expected to have very low solubility | Not recommended for preparing primary stock solutions. |
Note: It is highly recommended to perform a small-scale solubility test with a minuscule amount of the compound before preparing a large stock solution.
Protocols for Solubilization and Storage
1. Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is required for this calculation and should be obtained from the supplier's certificate of analysis. For the purpose of this protocol, a hypothetical molecular weight of 500 g/mol will be used.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
For 1 mL of a 10 mM stock solution (assuming MW = 500 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg
-
-
-
Weighing the compound:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile vial.
-
-
Adding the solvent:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
-
Dissolving the compound:
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) in a water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution should be stable for several months.
-
2. Preparation of Working Solutions for Cell-Based Assays
For most cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced toxicity.
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Example for a final concentration of 10 µM in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Use the working solutions immediately after preparation. Do not store diluted aqueous solutions for extended periods.
Experimental Protocols
1. Western Blot Analysis of AKT Phosphorylation
This protocol allows for the assessment of the inhibitory effect of this compound on the AKT signaling pathway by measuring the phosphorylation status of AKT at key residues (e.g., Ser473 and Thr308).
Workflow Diagram:
Procedure:
-
Cell Seeding and Treatment: Seed your cells of interest in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated AKT (p-AKT Ser473 and p-AKT Thr308), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
2. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
AKT Signaling Pathway
The following diagram illustrates the canonical PI3K/AKT signaling pathway, which is a key regulator of many cellular processes. This compound, by binding to the PH domain of AKT, prevents its recruitment to the cell membrane and subsequent activation.
Disclaimer
This document provides general guidance for the laboratory use of this compound. The optimal conditions for solubilization and experimental use may vary depending on the specific lot of the compound, the cell lines used, and the experimental setup. It is essential to perform appropriate validation and optimization experiments for each specific application. Always refer to the manufacturer's datasheet and safety information before handling any chemical compound.
Application Notes and Protocols for the Characterization of AKT Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is critical for regulating cell survival, proliferation, growth, and metabolism.[1][2] Dysregulation of the AKT pathway is a frequent event in many human cancers, making it a prime target for the development of novel therapeutics.[1][3] This document provides detailed application notes and protocols for the characterization of AKT inhibitors in kinase assays. While specific data for a compound designated "AKT-IN-26" is not publicly available, the following information serves as a comprehensive guide for evaluating a novel AKT inhibitor, using established methodologies and representative data from known inhibitors.
The PI3K/AKT Signaling Pathway
The activation of AKT is initiated by various extracellular signals, such as growth factors and hormones, which bind to and activate receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][5] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated on threonine 308 (Thr308) by phosphoinositide-dependent kinase 1 (PDK1) and on serine 473 (Ser473) by the mTOR complex 2 (mTORC2), leading to its full activation.[6][7]
Once activated, AKT phosphorylates a multitude of downstream substrates, thereby regulating various cellular processes. Key downstream effects include:
-
Cell Survival: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.[8][9]
-
Cell Cycle Progression: It can phosphorylate and inactivate glycogen synthase kinase 3β (GSK-3β), leading to the stabilization of cyclin D1, and can also inhibit the cell cycle inhibitors p21WAF1 and p27Kip1.[2][8]
-
Protein Synthesis and Growth: AKT activates the mTORC1 complex, a key regulator of protein synthesis and cell growth.[10][11]
-
Metabolism: AKT2, a specific isoform, plays a crucial role in insulin signaling and glucose metabolism.[2]
Application Notes for Kinase Assays
Kinase assays are essential for the characterization of inhibitors like this compound. These assays can be broadly categorized into biochemical assays and cell-based assays.
-
Biochemical Assays: These assays utilize purified recombinant AKT enzyme and a specific substrate to directly measure the inhibitory effect of a compound on the kinase's catalytic activity. They are crucial for determining the potency (e.g., IC50 value) and mechanism of action (e.g., ATP-competitive or allosteric) of an inhibitor.
-
Cell-Based Assays: These assays are performed using whole cells and measure the inhibitor's ability to modulate AKT activity within a cellular context. This is typically assessed by quantifying the phosphorylation of downstream AKT substrates. Cell-based assays provide insights into the compound's cell permeability, off-target effects, and overall efficacy in a more physiologically relevant system.
Quantitative Data for Representative AKT Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized AKT inhibitors against the three AKT isoforms. This data serves as a benchmark for evaluating the potency and selectivity of a novel inhibitor.
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Notes |
| GSK690693 | 2 | 13 | 9 | ATP-competitive pan-AKT inhibitor.[2] |
| A-443654 | 0.16 | - | - | Potent and selective pan-AKT inhibitor.[8] |
| MK-2206 | - | - | - | Allosteric inhibitor of all AKT isoforms.[5] |
| Ipatasertib | - | - | - | ATP-competitive inhibitor of all AKT isoforms.[5] |
| Capivasertib | - | - | - | Potent and selective inhibitor of all three AKT isoforms.[12] |
| AKT Inhibitor VIII | 2700 | 21000 | >250000 | Also known as AKTI-1/2, shows some isoform selectivity.[13] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used to characterize AKT kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ELISA-based)
This protocol describes a common method to determine the IC50 value of a compound against a purified AKT enzyme. This assay measures the ability of an inhibitor to block the phosphorylation of a substrate peptide.
Materials:
-
Purified, active recombinant human AKT1, AKT2, or AKT3 enzyme
-
GSK-3α peptide substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well microtiter plates (e.g., streptavidin-coated)
-
Phospho-GSK-3α (Ser21) specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Substrate Coating: Coat the wells of a streptavidin-coated 96-well plate with a biotinylated GSK-3α peptide substrate. Incubate for 2 hours at room temperature, then wash three times with wash buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Also, prepare a no-inhibitor control (DMSO vehicle) and a no-enzyme control (background).
-
Kinase Reaction: a. Add the diluted inhibitor or control to the appropriate wells. b. Add the purified AKT enzyme to all wells except the no-enzyme control. c. Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific AKT isoform). d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: a. Stop the reaction by adding EDTA and wash the plate. b. Add the primary antibody (anti-phospho-GSK-3α) and incubate for 1 hour at room temperature. c. Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature. d. Wash the plate and add the TMB substrate. Allow color to develop. e. Stop the color development with the stop solution.
-
Data Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Subtract the background absorbance (no-enzyme control) from all other readings. c. Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. d. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Western Blot Assay for AKT Phosphorylation
This protocol assesses the ability of an inhibitor to block AKT signaling in a cellular context by measuring the phosphorylation of AKT and its downstream substrate GSK-3β.
Materials:
-
Cancer cell line with activated AKT signaling (e.g., LNCaP, which is PTEN-null)[2]
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and Western blot transfer apparatus
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: a. Plate the cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test inhibitor or DMSO vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Clarify the lysates by centrifugation and collect the supernatants.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and add the ECL substrate.
-
Data Analysis: a. Detect the chemiluminescent signal using an imaging system. b. Quantify the band intensities for the phosphorylated and total proteins. c. Normalize the phosphorylated protein levels to the total protein levels for each target. d. Compare the levels of phosphorylated proteins in the inhibitor-treated samples to the vehicle control to determine the inhibitor's effect on AKT signaling.
Conclusion
The protocols and information provided in this document offer a robust framework for the preclinical evaluation of novel AKT inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, selectivity, and cellular efficacy of compounds targeting the AKT kinase. This comprehensive characterization is a critical step in the drug discovery and development process for new anti-cancer therapeutics.
References
- 1. Recent Development of Anticancer Therapeutics Targeting Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of highly sensitive cell-based AKT kinase ELISA for monitoring PI3K beta activity and compound efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assayquant.com [assayquant.com]
- 6. researchgate.net [researchgate.net]
- 7. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes & Protocols: A Comprehensive Framework for Assessing the Efficacy of the Novel AKT Inhibitor, AKT-IN-26
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, often through genetic mutations or amplification of key components like PIK3CA or AKT itself, or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[5][6] Consequently, the serine/threonine kinase AKT has emerged as a pivotal therapeutic target for cancer drug development.[7]
These application notes provide a comprehensive suite of protocols to rigorously evaluate the preclinical efficacy of AKT-IN-26, a novel inhibitor targeting the AKT kinase. The methodologies detailed herein cover biochemical, cellular (in vitro), and organismal (in vivo) assays designed to characterize its potency, mechanism of action, and anti-tumor activity.
The PI3K/AKT Signaling Pathway
Understanding the mechanism of this compound requires a foundational knowledge of its target pathway. The diagram below illustrates the canonical PI3K/AKT signaling cascade. Growth factor binding to Receptor Tyrosine Kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to generate PIP3.[3] PIP3 acts as a docking site, recruiting AKT and its upstream kinase PDK1 to the plasma membrane.[1][8] Full activation of AKT requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[8][9] Once activated, AKT phosphorylates a wide array of downstream substrates to regulate cellular processes.[6][8]
In Vitro Efficacy Assessment
The initial evaluation of this compound involves biochemical and cell-based assays to confirm its activity, selectivity, and on-target effects.
Experimental Workflow: In Vitro Assessment
The following diagram outlines the logical flow of experiments for the in vitro characterization of this compound.
Protocol 1: In Vitro AKT Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified AKT isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AKT1, AKT2, and AKT3.
Materials:
-
Recombinant human AKT1, AKT2, and AKT3 enzymes.
-
Kinase assay buffer.
-
AKT-specific peptide substrate.
-
ATP.
-
This compound (serially diluted).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well assay plates.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer.
-
Add a fixed amount of AKT enzyme (e.g., AKT1) to each well of a 384-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the wells. Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader, following the manufacturer's instructions.
-
Repeat the procedure for AKT2 and AKT3 isoforms.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 1: Summary of In Vitro Kinase Inhibition Data
| Target Kinase | This compound IC50 (nM) |
|---|---|
| AKT1 | [Insert Value] |
| AKT2 | [Insert Value] |
| AKT3 | [Insert Value] |
| PKA (optional) | [Insert Value] |
| PKC (optional) | [Insert Value] |
PKA and PKC are included as examples for assessing selectivity against related kinases.[10]
Protocol 2: Western Blot Analysis of AKT Pathway Inhibition
This protocol verifies that this compound inhibits AKT signaling within a cellular context by measuring the phosphorylation status of AKT and its downstream substrates.[11]
Objective: To assess the dose-dependent inhibition of AKT phosphorylation (Ser473) and downstream targets (e.g., GSK3β Ser9) in cancer cells.
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., LNCaP, MCF-7).
-
Cell culture medium and supplements.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 2-6 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.[12]
Data Analysis:
-
Normalize the intensity of phosphorylated proteins to their respective total protein levels.
-
Compare the levels of phosphorylated proteins in treated samples to the vehicle control to determine the extent of inhibition.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the metabolic activity and proliferation of cancer cells.
Objective: To determine the half-maximal growth inhibition (GI50) or half-maximal effective concentration (EC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines.
-
96-well cell culture plates.
-
This compound.
-
MTT reagent and solubilizing agent (e.g., DMSO) or CellTiter-Glo® reagent.
-
Microplate reader.
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 72-96 hours.[13]
-
For MTT: Add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve the formazan crystals and measure absorbance at 570 nm.[11]
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent directly to the wells, mix, and measure luminescence.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Analysis:
-
Plot the percent viability against the log concentration of this compound.
-
Use non-linear regression to calculate the GI50 or EC50 value.
Table 2: Summary of Anti-Proliferative Activity
| Cell Line | PI3K/PTEN Status | This compound GI50 (µM) |
|---|---|---|
| Cell Line A | PIK3CA mutant | [Insert Value] |
| Cell Line B | PTEN null | [Insert Value] |
| Cell Line C | Wild-Type | [Insert Value] |
In Vivo Efficacy Assessment
Successful in vitro results provide the rationale for evaluating the anti-tumor efficacy of this compound in preclinical animal models.
Experimental Workflow: In Vivo Assessment
The diagram below shows a typical workflow for in vivo efficacy and pharmacodynamic studies.
Protocol 4: Tumor Xenograft Efficacy Study
This protocol describes a standard subcutaneous xenograft model to test the anti-tumor activity of this compound.
Objective: To evaluate the in vivo efficacy of this compound in a human tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
A cancer cell line that showed sensitivity in vitro.
-
This compound formulated in a suitable vehicle for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at various doses).[10]
-
Dosing: Administer this compound and vehicle according to the planned schedule (e.g., once daily by oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers and mouse body weights 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Pharmacodynamic (PD) Sub-study: A separate satellite group of mice can be used for PD analysis. At a specified time post-dose (e.g., 2, 8, 24 hours), tumors are harvested to assess the level of p-AKT inhibition via Western blot or immunohistochemistry (IHC).
-
Endpoint: At the end of the study, euthanize the mice and excise the final tumors for weighing and further analysis.
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Toxicity: Monitor body weight changes and clinical signs to assess toxicity.
Table 3: Summary of In Vivo Efficacy Data
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | q.d. x 21d | [Insert Value] | N/A | [Insert Value] |
| This compound (X mg/kg) | q.d. x 21d | [Insert Value] | [Calc] | [Insert Value] |
| This compound (Y mg/kg) | q.d. x 21d | [Insert Value] | [Calc] | [Insert Value] |
| Positive Control (optional) | [Schedule] | [Insert Value] | [Calc] | [Insert Value] |
q.d. = once daily
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical assessment of the novel AKT inhibitor, this compound. By systematically evaluating its biochemical potency, on-target cellular effects, anti-proliferative activity, and in vivo anti-tumor efficacy, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent. The integration of pharmacodynamic readouts is crucial to establish a clear link between target inhibition and therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combination Use of the AKT Inhibitor Ipatasertib
Disclaimer: Initial searches did not yield specific information for a compound named "AKT-IN-26." Therefore, these application notes and protocols have been generated using the well-characterized, potent, and selective pan-AKT inhibitor, Ipatasertib (GDC-0068) , as a representative example of an AKT inhibitor used in combination therapies.
Introduction
Ipatasertib (also known as GDC-0068) is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often due to mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common feature in many cancers, contributing to tumorigenesis and resistance to therapy. By inhibiting AKT, Ipatasertib effectively blocks downstream signaling, leading to decreased cancer cell proliferation and induction of apoptosis.[2]
The rationale for using Ipatasertib in combination with other anti-cancer agents stems from the complex and interconnected nature of cellular signaling pathways. Tumors can develop resistance to single-agent therapies through the activation of compensatory signaling routes. Combining Ipatasertib with other drugs, such as cytotoxic chemotherapy, hormone therapy, or other targeted agents, can create synergistic anti-tumor effects, overcome resistance mechanisms, and improve therapeutic outcomes.[3]
These application notes provide an overview of the use of Ipatasertib in combination with other drugs, supported by quantitative data from preclinical and clinical studies, and detailed protocols for key experimental procedures.
Data Presentation: Ipatasertib in Combination Therapy
The following tables summarize the quantitative data from studies evaluating Ipatasertib in combination with other therapeutic agents in various cancer types.
Table 1: In Vitro Efficacy of Ipatasertib in Combination with Paclitaxel in Endometrial and Uterine Serous Carcinoma Cell Lines
| Cell Line | Cancer Type | Ipatasertib IC50 (µM) | Paclitaxel IC50 (nM) | Combination Effect | Reference |
| HEC-1A | Endometrial Cancer | 4.65 | - | Synergistic inhibition of cell proliferation with 1 nM Paclitaxel | |
| ECC-1 | Endometrial Cancer | 2.92 | - | Synergistic inhibition of cell proliferation with 1 nM Paclitaxel | |
| ARK1 | Uterine Serous Carcinoma | 6.62 | - | 44.3% inhibition with 0.5 µM Ipatasertib + 0.1 nM Paclitaxel | [3] |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | - | 40.2% inhibition with 0.5 µM Ipatasertib + 0.1 nM Paclitaxel | [3] |
Table 2: Clinical Efficacy of Ipatasertib in Combination with Paclitaxel in Triple-Negative Breast Cancer (TNBC)
| Clinical Trial | Population | Treatment Arms | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Reference |
| LOTUS (Phase II) | Intention-to-Treat (ITT) | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | 6.2 months vs. 4.9 months | 0.60 | [4][5] |
| LOTUS (Phase II) | PIK3CA/AKT1/PTEN-altered | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | 9.0 months vs. 4.9 months | 0.44 | [5] |
| IPATunity130 (Phase III) | PIK3CA/AKT1/PTEN-altered | Ipatasertib + Paclitaxel vs. Placebo + Paclitaxel | 7.4 months vs. 6.1 months | Not Statistically Significant | [6][7] |
Table 3: Clinical Efficacy of Ipatasertib in Combination with Abiraterone in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Clinical Trial | Population | Treatment Arms | Median Radiographic PFS (rPFS) | Hazard Ratio (HR) for rPFS | Reference |
| IPATential150 (Phase III) | PTEN-loss by IHC | Ipatasertib + Abiraterone vs. Placebo + Abiraterone | 18.5 months vs. 16.5 months | 0.77 | [8][9] |
| IPATential150 (Phase III) | Intention-to-Treat (ITT) | Ipatasertib + Abiraterone vs. Placebo + Abiraterone | 19.2 months vs. 16.6 months | 0.84 (Not Statistically Significant) | [8] |
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway Inhibition by Ipatasertib
Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.
Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing the in vitro efficacy of Ipatasertib combinations.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of Ipatasertib, alone and in combination with another drug, on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
Ipatasertib (dissolved in DMSO)
-
Combination drug (dissolved in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of Ipatasertib and the combination drug in culture medium.
-
For combination studies, prepare a matrix of concentrations for both drugs.
-
Remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents or combinations) or vehicle control (e.g., DMSO at a final concentration of <0.1%).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[3]
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 values for each drug.
-
For combination treatments, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Western Blotting for Phospho-AKT and Downstream Targets
This protocol describes the detection of phosphorylated AKT (p-AKT at Ser473) and a downstream effector, phosphorylated S6 ribosomal protein (p-S6), to confirm the on-target activity of Ipatasertib.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-total S6 Ribosomal Protein
-
Mouse or Rabbit anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated anti-rabbit or anti-mouse secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with Ipatasertib, the combination drug, or both for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagents according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To detect total proteins or a loading control, strip the membrane using a stripping buffer.
-
Repeat the blocking and antibody incubation steps with the appropriate primary antibodies (anti-total AKT, anti-total S6, or anti-β-actin).
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for establishing and evaluating the efficacy of Ipatasertib in combination with another agent in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice, 6-8 weeks old)[12]
-
Cancer cell line of interest
-
Matrigel or similar basement membrane matrix
-
Ipatasertib formulation for oral gavage
-
Combination drug formulation for the appropriate route of administration
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[6]
-
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Administer Ipatasertib and the combination drug according to the desired dosing schedule and route of administration (e.g., Ipatasertib at 50 mg/kg, daily by oral gavage; Paclitaxel at 10 mg/kg, weekly intraperitoneally).
-
Treat the vehicle control group with the corresponding vehicle solutions.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume and weight between the treatment groups.
-
Conclusion
Ipatasertib, as a potent AKT inhibitor, demonstrates significant anti-tumor activity, particularly in cancers with an activated PI3K/AKT pathway. The preclinical and clinical data strongly support the rationale for combining Ipatasertib with other therapeutic agents to enhance efficacy and overcome resistance. The protocols provided herein offer a framework for researchers to investigate the synergistic potential of Ipatasertib in combination with novel or established anti-cancer drugs. Careful experimental design and adherence to these detailed methodologies will enable the generation of robust and reproducible data to guide further drug development efforts.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeted therapy combinations with ipatasertib in multi-cell type 3D tumor spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipatasertib plus paclitaxel versus placebo plus paclitaxel as first-line therapy for metastatic triple-negative breast cancer (LOTUS): a multicentre, randomised, double-blind, placebo-controlled, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. protocols.io [protocols.io]
- 8. medscape.com [medscape.com]
- 9. Ipatasertib/Abiraterone Combination Shows Potential in Metastatic Castration-Resistant Prostate Cancer With PTEN Loss - The ASCO Post [ascopost.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Studying Drug Resistance Using the AKT Inhibitor MK-2206
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and metabolism.[1][2] Hyperactivation of the AKT pathway is a frequent event in many human cancers and has been strongly implicated in both intrinsic and acquired resistance to a wide range of anti-cancer therapies, including chemotherapy, radiation, and targeted agents.[3][4][5] Consequently, targeting AKT is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.
MK-2206 is a highly potent and selective, orally active allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). It binds to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation. These application notes provide detailed protocols for using MK-2206 as a tool to investigate the mechanisms of AKT-driven drug resistance and to evaluate strategies to circumvent it.
Mechanism of Action of MK-2206
MK-2206 is an allosteric inhibitor that locks AKT in an inactive conformation. Unlike ATP-competitive inhibitors that bind to the kinase domain, MK-2206's unique mechanism of action prevents the crucial step of AKT activation, which is its recruitment to the cell membrane and subsequent phosphorylation by PDK1 and mTORC2.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using MK-2206 to investigate drug resistance.
Table 1: In Vitro IC50 Values of MK-2206 in Parental and Resistant Breast Cancer Cell Lines.
| Cell Line | Description | IC50 of MK-2206 (µM) | Fold Resistance | Reference |
| T47D Parental | PIK3CA mutant breast cancer | 0.17 | - | [1] |
| T47D-MK-R | MK-2206 Resistant | > 10 | > 58 | [1] |
| ZR75-1 | PTEN mutant breast cancer | < 0.5 (Sensitive) | - | [4] |
| MDA-MB-231 | PTEN wild-type breast cancer | > 5 (Resistant) | - | [4] |
Table 2: Effect of MK-2206 on the IC50 of Chemotherapeutic Agents in Drug-Resistant Cell Lines.
| Cell Line | Chemotherapeutic Agent | IC50 without MK-2206 (nM) | IC50 with 1 µM MK-2206 (nM) | Fold Sensitization | Reference |
| H460/MX20 (Mitoxantrone-resistant) | Mitoxantrone | 288.9 | 19.8 | 14.6 | [3] |
| S1-M1-80 (SN-38-resistant) | SN-38 | 160.5 | 4.2 | 38.2 | [3] |
Experimental Protocols
Protocol 1: Generation of MK-2206 Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to MK-2206 through continuous, long-term exposure.
Materials:
-
Parental cancer cell line of interest (e.g., T47D, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MK-2206 (stock solution in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: First, determine the 50% inhibitory concentration (IC50) of MK-2206 in the parental cell line using a standard cell viability assay (see Protocol 2).
-
Initial Exposure: Begin by culturing the parental cells in their complete medium containing a low concentration of MK-2206 (e.g., starting at the IC10 or IC20 value).
-
Dose Escalation:
-
Maintain the cells in this concentration, replacing the medium with fresh drug-containing medium every 3-4 days.
-
Initially, a significant amount of cell death is expected.
-
Once the surviving cells resume proliferation and reach approximately 70-80% confluency, passage them and slightly increase the concentration of MK-2206.
-
Repeat this process of gradual dose escalation over a period of 2-6 months.
-
-
Establishment of Resistant Line: A cell line is considered resistant when it can be routinely cultured in a high concentration of MK-2206 (e.g., 5-10 µM) without significant loss of viability.
-
Characterization and Banking:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant shift (e.g., >10-fold) in the IC50 indicates resistance.
-
Cryopreserve aliquots of the resistant cell line for future experiments.
-
Periodically re-confirm the resistance phenotype, as it can sometimes be lost over time in the absence of the drug.
-
Protocol 2: Cell Viability Assay (WST-1 or MTT)
This protocol is for determining the IC50 of MK-2206 or for assessing cell viability in combination drug studies.
Materials:
-
Parental and/or resistant cells
-
96-well cell culture plates
-
Complete cell culture medium
-
MK-2206 and other compounds to be tested
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of MK-2206 in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for 48-96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (WST-1):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50.
-
Protocol 3: Western Blot Analysis of AKT Pathway Activation
This protocol is used to assess the phosphorylation status of AKT and its downstream targets, providing a direct measure of pathway inhibition by MK-2206.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT(Ser473), anti-total AKT, anti-p-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH or β-actin.
Conclusion
MK-2206 is a valuable pharmacological tool for elucidating the role of the AKT signaling pathway in drug resistance. By utilizing the protocols outlined above, researchers can effectively generate and characterize drug-resistant cell line models, quantify the efficacy of AKT inhibition, and investigate the molecular mechanisms that drive resistance. This knowledge is crucial for the development of novel therapeutic strategies aimed at overcoming resistance and improving patient outcomes in cancer therapy.
References
- 1. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of AKT3 Confers Resistance to the AKT Inhibitor MK2206 in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
Application Notes and Protocols for AKT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in intracellular signaling pathways that regulate cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the AKT pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. This document provides detailed application notes and protocols for the use of small molecule AKT inhibitors in cancer research, with a focus on cellular assays to determine sensitivity and to probe the mechanism of action. Due to the lack of specific public information on a compound named "AKT-IN-26," this document will focus on well-characterized, potent, and selective pan-AKT inhibitors: MK-2206 , Ipatasertib (GDC-0068) , and Capivasertib (AZD5363) as illustrative examples.
Data Presentation: Cell Line Sensitivity to AKT Inhibitors
The sensitivity of cancer cell lines to AKT inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values of MK-2206, Ipatasertib, and Capivasertib in a panel of human cancer cell lines.
Table 1: IC50 Values of MK-2206 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| COG-LL-317 | Acute Lymphoblastic Leukemia | < 0.2 | Highly Sensitive[2] |
| RS4;11 | Acute Lymphoblastic Leukemia | < 0.2 | Highly Sensitive[2] |
| Kasumi-1 | Acute Myeloid Leukemia | < 0.2 | Activating KIT mutation[2] |
| CHLA-10 | Ewing Sarcoma | < 0.2 | Highly Sensitive[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 3.4 | PIK3CA E545K mutation[3] |
| HCC827 | Non-Small Cell Lung Cancer | 4.3 | Ras wild-type[3] |
| A431 | Epidermoid Carcinoma | 5.5 | Ras wild-type, EGFR amplification[3] |
| NCI-H358 | Non-Small Cell Lung Cancer | 13.5 | Ras-mutant[3] |
| NCI-H23 | Non-Small Cell Lung Cancer | 14.1 | Ras-mutant[3] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 27.0 | Ras-mutant[3] |
| Calu-6 | Non-Small Cell Lung Cancer | 28.6 | Ras-mutant[3] |
| AS | Neuroblastoma | 16.5 | [4] |
| NGP | Neuroblastoma | 0.6 | [4] |
Table 2: IC50 Values of Ipatasertib (GDC-0068) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Genetic Alteration |
| ARK1 | Uterine Serous Carcinoma | 6.62 | PTEN wild-type[5] |
| SPEC-2 | Uterine Serous Carcinoma | 2.05 | PTEN null[5] |
| LNCaP | Prostate Cancer | 0.157 (pPRAS40) | PTEN null |
| PC3 | Prostate Cancer | 0.197 (pPRAS40) | PTEN null |
| BT474M1 | Breast Cancer | 0.208 (pPRAS40) | HER2 amplified |
| PTEN altered cell lines (mean) | Various | 3.8 | [6] |
| PIK3CA mutant cell lines (mean) | Various | 4.8 | [6] |
| No known alterations (mean) | Various | 8.4 | [6] |
Table 3: IC50 Values of Capivasertib (AZD5363) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) (enzymatic) | Notes |
| Akt1 | - | 3 | |
| Akt2 | - | 7 | |
| Akt3 | - | 7 | |
| H460 | Non-Small Cell Lung Cancer | 1050 | GI50[7] |
| H23 | Non-Small Cell Lung Cancer | 2380 | GI50[7] |
| Multiple Breast Cancer Lines | Breast Cancer | < 1000 | 9 of 13 cell lines tested[7] |
Note: IC50 values can vary depending on the assay conditions, such as incubation time and the specific viability assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.[8][9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
AKT inhibitor (e.g., MK-2206, Ipatasertib, or Capivasertib)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the AKT inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[12] Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software package.
Western Blot Analysis of AKT Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. This protocol is designed to assess the phosphorylation status of AKT and its downstream targets, providing insight into the inhibitor's mechanism of action.[13]
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β, anti-phospho-S6, anti-total S6, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Mandatory Visualization: AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell fate. The following diagram illustrates the canonical activation of this pathway and highlights key downstream effectors.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Testing of the Akt/PKB Inhibitor MK-2206 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination of an allosteric Akt inhibitor MK-2206 with etoposide or rapamycin enhances the anti-tumor growth effect in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing AKT-IN-26 Concentration: A Technical Support Guide
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the experimental concentration of AKT-IN-26, an allosteric AKT inhibitor. The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of the AKT (Protein Kinase B) family of serine/threonine kinases.[1] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, allosteric inhibitors like this compound bind to a different site, the Pleckstrin Homology (PH) domain.[1] This binding event locks AKT in an inactive conformation, preventing its recruitment to the cell membrane and subsequent phosphorylation and activation.[2] This mechanism provides a high degree of selectivity for AKT over other kinases.[3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured (e.g., inhibition of cell proliferation versus induction of apoptosis). As specific IC50 values for this compound are not widely published, it is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system. A common starting point for novel kinase inhibitors is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To avoid degradation, aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use. It is critical to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.
Q4: How can I verify that this compound is effectively inhibiting its target in my cells?
The most direct method to confirm on-target activity is to measure the phosphorylation status of AKT at its key activation sites, Threonine 308 (Thr308) and Serine 473 (Ser473), via Western blotting. A significant decrease in the ratio of phosphorylated AKT (p-AKT) to total AKT levels indicates successful inhibition. Additionally, assessing the phosphorylation status of downstream AKT substrates, such as GSK3β, can further validate the inhibitory effect of this compound.
Experimental Protocols
Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in complete medium. A common approach is to perform serial dilutions to cover a broad concentration range (e.g., 0.01, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Inhibitor Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.[4]
-
Protocol 2: Western Blot Analysis of AKT Phosphorylation
This protocol describes how to assess the inhibition of AKT phosphorylation by this compound.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-p-AKT Thr308, anti-total AKT, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on your IC50 determination) for a specific time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
Data Presentation
Table 1: Example IC50 Values for an Allosteric AKT Inhibitor in Various Cancer Cell Lines. Note: This table is a template. Users should replace the example data with their own experimental results for this compound.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| BT-474 | Breast Cancer | Enter your data |
| LNCaP | Prostate Cancer | Enter your data |
| U-87 MG | Glioblastoma | Enter your data |
| A549 | Lung Cancer | Enter your data |
| HCT116 | Colon Cancer | Enter your data |
Table 2: Summary of Western Blot Analysis for AKT Phosphorylation. Note: This table is a template for summarizing the results of AKT phosphorylation inhibition by this compound at a specific time point.
| This compound Concentration (µM) | Relative p-AKT (Ser473) Level (Normalized to Total AKT) | Relative p-AKT (Thr308) Level (Normalized to Total AKT) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 0.1 | Enter your data | Enter your data |
| 1 | Enter your data | Enter your data |
| 10 | Enter your data | Enter your data |
| 25 | Enter your data | Enter your data |
Visualizing Key Processes
Caption: The PI3K/AKT signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. This compound | AKT抑制剂 | MCE [medchemexpress.cn]
- 2. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
AKT-IN-26 not showing expected inhibition
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using AKT-IN-26 who are not observing the expected inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of AKT (also known as Protein Kinase B). It is designed to bind to the ATP-binding pocket of the kinase domain of AKT, preventing the phosphorylation of its downstream substrates. By inhibiting AKT, this compound can induce cell cycle arrest and apoptosis in cancer cells where the PI3K/AKT pathway is overactive.[1][2]
Q2: What is the PI3K/AKT signaling pathway?
The PI3K/AKT pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] The pathway is often dysregulated in cancer, leading to uncontrolled cell growth and resistance to apoptosis.[4][5]
-
Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K).[6][7]
-
Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the plasma membrane.[7][8]
-
AKT Phosphorylation: At the membrane, AKT is phosphorylated at two key residues, Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[7]
-
Downstream Effects: Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins like Bad and promoting cell growth through the activation of mTORC1.[4][5][9]
Figure 1. Simplified PI3K/AKT Signaling Pathway and the point of inhibition by this compound.
Q3: Does this compound inhibit all isoforms of AKT?
Humans have three isoforms of AKT: AKT1, AKT2, and AKT3. While they share a high degree of homology, they have distinct physiological roles.[1] this compound is a pan-AKT inhibitor, meaning it is designed to inhibit all three isoforms. However, slight variations in potency against each isoform may exist. It is crucial to verify which isoforms are expressed in your specific cell model.
Q4: How can I confirm that my vial of this compound is active?
If you suspect the compound itself might be the issue, it is advisable to test it in a well-characterized, sensitive cell line known to have a constitutively active PI3K/AKT pathway (e.g., PTEN-null cell lines like MDA-MB-468 or U87MG).[10] A positive result in a control cell line can help rule out compound inactivity.
Troubleshooting Guide: No Expected Inhibition
If you are not observing the expected inhibition with this compound, there are several potential causes. The following guide will walk you through a systematic approach to identify the problem.
Figure 2. A logical workflow for troubleshooting lack of inhibition by this compound.
Q5: My cells are not responding to this compound. What are the common reasons?
Several factors could contribute to a lack of response:
-
Compound Inactivity: The inhibitor may have degraded due to improper storage or handling. Ensure it is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment.
-
Low Pathway Activation: The PI3K/AKT pathway may not be sufficiently active in your chosen cell line under basal conditions. In such cases, the inhibitory effect of this compound would be minimal.[11]
-
Incorrect Concentration: The concentration of this compound used may be too low to effectively inhibit AKT in your specific cell model. A dose-response experiment is necessary to determine the optimal concentration.
-
Insufficient Incubation Time: The duration of treatment may not be long enough to observe a significant downstream effect. A time-course experiment is recommended.
-
Cellular Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance mechanisms that bypass the need for AKT signaling.
-
Assay-Related Issues: The problem may lie with the method used to measure inhibition (e.g., Western blot). This could include issues with antibody quality, protein loading, or lysate preparation.[11]
Q6: How do I determine the optimal concentration of this compound for my cells?
A dose-response experiment is crucial. Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM) for a fixed period. Then, assess the phosphorylation of a direct AKT substrate, such as GSK3β (at Ser9) or FOXO3a (at Thr32), via Western blot. The concentration that yields a significant reduction in substrate phosphorylation is the optimal effective concentration.
Q7: Could the issue be with my experimental setup? What are the best controls?
Yes, the experimental design is critical. Always include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is your baseline for comparison.
-
Positive Control: A cell line known to be sensitive to AKT inhibition or your experimental cells stimulated with a growth factor like IGF-1 or serum to ensure the pathway is active and can be inhibited.[11]
-
Negative Control: An untreated sample to assess the basal level of AKT activity.
Q8: How do I prepare and store this compound solutions?
Proper handling and storage are vital for maintaining the inhibitor's activity.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to your cells (typically <0.1%).
Experimental Protocols
Protocol: Western Blot Analysis of AKT Inhibition
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation status of AKT and its downstream target, GSK3β.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2, 6, or 24 hours). Include positive and negative controls.
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-AKT (Ser473)
-
Phospho-AKT (Thr308)
-
Total AKT
-
Phospho-GSK3β (Ser9)
-
Total GSK3β
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities. The ratio of phospho-protein to total protein should decrease with increasing concentrations of this compound. The loading control ensures equal protein loading across lanes.
-
Quantitative Data Summary
The following tables provide recommended starting points for your experiments. These should be optimized for your specific cell line and experimental conditions.
Table 1: Recommended Concentration Ranges for Dose-Response Studies
| Parameter | Recommended Range | Purpose |
| This compound Concentration | 1 nM - 10 µM | To determine the IC50 and optimal effective dose. |
| Vehicle (DMSO) Conc. | < 0.1% | To minimize solvent-induced artifacts. |
Table 2: Recommended Time Points for Time-Course Studies
| Parameter | Recommended Time Points | Purpose |
| Incubation Time | 0.5, 1, 2, 6, 12, 24 hours | To determine the onset and duration of inhibition. |
Table 3: Key Reagents for Western Blotting
| Reagent | Recommended Dilution | Supplier |
| Primary Antibody: p-AKT (S473) | 1:1000 | Varies |
| Primary Antibody: Total AKT | 1:1000 | Varies |
| Primary Antibody: p-GSK3β (S9) | 1:1000 | Varies |
| Primary Antibody: β-actin | 1:5000 | Varies |
| Secondary Antibody (anti-rabbit IgG-HRP) | 1:2000 - 1:5000 | Varies |
References
- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Physiological regulation of Akt activity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid-dependent Akt-ivity: where, when, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting AKT Inhibitor Solubility
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving most AKT inhibitors?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving small molecule AKT inhibitors to create a stock solution.[1] For some specific inhibitors, co-solvents or aqueous solutions may be possible, but anhydrous DMSO is generally the preferred starting point.
Q2: How should I prepare a stock solution of an AKT inhibitor?
A2: To prepare a stock solution, it is recommended to dissolve the solid compound in anhydrous DMSO to a high concentration (e.g., 10 mM to 100 mM). It is crucial to ensure the powder is completely dissolved. Sonication or gentle warming may aid in dissolution, but always refer to the manufacturer's specific instructions to avoid compound degradation.
Q3: What are the recommended storage conditions for AKT inhibitor stock solutions?
A3: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[3][4][5] When stored properly, stock solutions are typically stable for several weeks to months.[4][5]
Q4: My AKT inhibitor precipitated when I added it to my cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic small molecules. To avoid this, it is advisable to make intermediate dilutions in a serum-containing medium or a medium with a higher protein content, as proteins can help to keep the compound in solution. It is also important to ensure rapid and thorough mixing when adding the inhibitor to the final culture medium.
Troubleshooting Guide
Problem: The powdered inhibitor is not dissolving in the recommended solvent.
-
Question: Have you used the correct, high-quality solvent?
-
Answer: Ensure you are using anhydrous (water-free) DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds.
-
-
Question: Have you tried aiding dissolution?
-
Answer: Gentle warming (e.g., to 37°C) or brief sonication can help dissolve the powder. However, be cautious as excessive heat can degrade the compound. Always check the manufacturer's stability data.
-
-
Question: Is the concentration too high?
-
Answer: While a high concentration stock is desirable, you may be exceeding the solubility limit. Try dissolving the compound at a lower concentration.
-
Problem: The inhibitor precipitates out of the stock solution during storage.
-
Question: Was the stock solution stored correctly?
-
Question: Was the inhibitor fully dissolved initially?
-
Answer: Any undissolved microcrystals can act as seeds for precipitation. Ensure complete dissolution before the initial freezing.
-
Quantitative Data Summary
The following table summarizes the solubility of various AKT inhibitors in DMSO as reported in the search results.
| AKT Inhibitor | Solubility in DMSO |
| Akt Inhibitor | 200 mg/mL |
| Akt Inhibitor IV | 5 mg/mL |
| AKT Inhibitor IV | 100 mM (61.45 mg/mL) |
| AKT Kinase Inhibitor | 20 mg/mL |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of a Generic AKT Inhibitor
Materials:
-
AKT inhibitor powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile tips
Methodology:
-
Calculate the required mass: Determine the mass of the inhibitor powder needed to prepare the desired volume of a 10 mM stock solution. Use the following formula:
-
Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )
-
-
Weigh the inhibitor: Carefully weigh the calculated amount of the inhibitor powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.
-
Dissolve the inhibitor: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or warm it gently to 37°C. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for storage: Once the inhibitor is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store properly: Store the aliquots at -20°C or -80°C.
Visualizations
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Caption: A workflow for troubleshooting AKT inhibitor solubility issues.
References
Technical Support Center: Understanding and Mitigating Off-Target Effects of AKT-IN-26
Disclaimer: Due to the lack of specific public data for a compound named "AKT-IN-26," this technical support center provides guidance based on the known properties of well-characterized, representative ATP-competitive pan-AKT inhibitors. The off-target effects and troubleshooting advice are general to this class of compounds. We strongly recommend performing comprehensive selectivity profiling for your specific inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for ATP-competitive pan-AKT inhibitors?
A1: The most frequent off-target kinases for ATP-competitive AKT inhibitors are typically other members of the AGC kinase family, owing to the high degree of structural similarity in the ATP-binding pocket.[1][2] Common off-targets include:
-
Protein Kinase A (PKA)
-
Protein Kinase C (PKC) isoforms
-
p70S6 Kinase (S6K)
-
Glycogen Synthase Kinase 3 (GSK3)
Less frequently, activity against kinases from other families, such as CAMK (e.g., AMPK, DAPK3) and STE (e.g., PAKs), may be observed.[1] It is crucial to consult a specific kinase selectivity profile for the inhibitor in use.
Q2: How can I determine if an observed cellular phenotype is due to an off-target effect?
A2: Differentiating on-target from off-target effects is a critical validation step. The following experimental approaches are recommended:
-
Use a Structurally Distinct Inhibitor: If an AKT inhibitor from a different chemical class (e.g., an allosteric inhibitor) produces the same phenotype, the effect is more likely on-target.
-
Employ a Negative Control Compound: An ideal control is a structurally similar but biologically inactive enantiomer or analog of your inhibitor.[3] This helps to rule out effects caused by the chemical scaffold itself.
-
Genetic Validation (RNAi/CRISPR): Use siRNA, shRNA, or CRISPR/Cas9 to deplete AKT isoforms. If this genetic approach replicates the pharmacological phenotype, it provides strong evidence for an on-target effect.
-
Rescue Experiments: In cells where endogenous AKT has been depleted, express a drug-resistant mutant of AKT. Reversal of the inhibitor-induced phenotype would confirm that the effect is on-target.
Q3: My Western blot shows increased AKT phosphorylation after adding the inhibitor. Is the inhibitor not working?
A3: Not necessarily. Paradoxical hyperphosphorylation of AKT at its activating sites (Thr308 and Ser473) is a documented phenomenon with some ATP-competitive inhibitors.[4][5] This is often caused by the disruption of negative feedback loops that are normally maintained by active AKT.[4][5] Although the AKT protein is phosphorylated, it remains catalytically inactive because the inhibitor is occupying the ATP-binding site.[5] To accurately assess pathway inhibition, you must measure the phosphorylation status of validated downstream AKT substrates, such as GSK3β, PRAS40, or FOXO transcription factors.[1][6]
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target) | Recommended Action |
| Unexpected changes in cell morphology, adhesion, or migration. | Inhibition of kinases involved in cytoskeleton regulation, such as ROCK (downstream of PKC) or PAKs.[1] | 1. Review the inhibitor's kinase selectivity profile for activity against cytoskeletal regulators.2. If available, compare results with a more selective AKT inhibitor.3. Validate the phenotype using AKT-specific RNAi or CRISPR to confirm the role of AKT. |
| Cell cycle arrest at the G2/M phase. | Off-target inhibition of key mitotic kinases like Aurora kinases. Some AKT inhibitors have been observed to downregulate the expression of Aurora A kinase.[3] | 1. Confirm the cell cycle arrest phase using flow cytometry analysis of DNA content.2. Measure the protein levels and phosphorylation status of key mitotic regulators (e.g., Aurora A, Plk1).3. Compare the cellular effects to those of a known, specific Aurora kinase inhibitor. |
| Alterations in cAMP-mediated signaling events. | Off-target inhibition of Protein Kinase A (PKA), a central kinase in the cAMP signaling pathway.[1][2] | 1. Measure intracellular cAMP levels following inhibitor treatment.2. Assess the phosphorylation of specific PKA substrates, such as CREB at Ser133.3. Determine if the phenotype can be modulated by co-treatment with a PKA-specific activator (e.g., forskolin) or inhibitor (e.g., H-89). |
| Inconsistent inhibition of downstream targets (e.g., p-PRAS40 is inhibited, but p-GSK3β is not). | While AKT is a major kinase for GSK3β, other kinases can also phosphorylate it at the same inhibitory site.[1] Additionally, different AKT isoforms may have preferential substrates. | 1. Use isoform-specific AKT inhibitors or genetic knockdowns to dissect the roles of AKT1, AKT2, and AKT3.2. Ensure the inhibitor concentration is sufficient for pan-AKT inhibition.3. Investigate the potential involvement of other kinases known to phosphorylate the substrate of interest. |
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Pan-AKT Inhibitor (Example based on A-443654)
| Kinase Target | Ki (nM) | Selectivity vs. AKT1 | Kinase Family |
| AKT1 | 0.16 | 1x | AGC |
| PKA | 6.4 | 40x | AGC |
| PKCα | 13 | 81x | AGC |
| PKCγ | 24 | 150x | AGC |
| CDK2 | 24 | 150x | CMGC |
| GSK3β | 41 | 256x | CMGC |
| This data is illustrative and based on published values for the inhibitor A-443654.[2][7] The Ki values for AKT2 and AKT3 are comparable to AKT1. |
Table 2: Representative IC50 Values for a Pan-AKT Inhibitor (Example based on GSK690693)
| Kinase Target | IC50 (nM) | Kinase Family |
| AKT1 | 2 | AGC |
| AKT2 | 13 | AGC |
| AKT3 | 9 | AGC |
| PKA | <100 | AGC |
| PKCα | <100 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK5 | <100 | STE |
| This data is illustrative and based on published values for the inhibitor GSK690693.[1][6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Signaling
This protocol allows for the assessment of both the intended inhibition of the AKT pathway and potential off-target effects on other signaling cascades.
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Serum starve the cells for 4-6 hours. Pre-treat with varying concentrations of the AKT inhibitor (or DMSO as a vehicle control) for 1-2 hours, followed by stimulation with an appropriate growth factor (e.g., 100 ng/mL IGF-1 for 15-30 minutes).
-
Lysate Preparation: Immediately wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per sample via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
On-Target Pathway: p-AKT (S473), p-AKT (T308), Total AKT, p-GSK3β (S9), p-PRAS40 (T246).
-
Potential Off-Target Pathway (PKA example): p-CREB (S133).
-
Loading Control: β-actin, GAPDH, or Vinculin.
-
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.
Visualizations
Caption: Intended signaling pathway of an ATP-competitive AKT inhibitor.
Caption: Potential off-target inhibition of the PKA signaling pathway.
Caption: Workflow for troubleshooting unexpected experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Akt Inhibitor A-443654 Interferes with Mitotic Progression by Regulating Aurora A Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Improving the stability of AKT-IN-26 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of AKT-IN-26 to ensure the stability and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
For long-term stability, it is recommended to store the lyophilized powder of this compound at -20°C. Once dissolved, stock solutions should be stored at -80°C.[1] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q2: What is the recommended solvent for dissolving this compound?
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur when a stock solution in an organic solvent like DMSO is diluted into an aqueous buffer. To address this, you can try gentle warming and vortexing or sonication to redissolve the compound. It is crucial to ensure complete dissolution before use. To prevent precipitation, consider a stepwise dilution of the stock solution into the aqueous medium.
Q4: How can I assess the stability of this compound in my experimental buffer?
The stability of this compound in your specific experimental buffer can be assessed by incubating the compound in the buffer under your experimental conditions (e.g., temperature, pH) for various durations. The concentration of the intact compound can then be measured over time using analytical methods like High-Performance Liquid Chromatography (HPLC).
Q5: Are there any known incompatibilities for this compound?
This compound should not be stored with strong acids, alkalis, or strong oxidizing/reducing agents, as these can cause degradation.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory activity | Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | Ensure the compound has been stored at the recommended temperatures (-20°C for powder, -80°C for solutions) and protected from light. Prepare fresh stock solutions if degradation is suspected. |
| Low Solubility/Precipitation: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration. | Visually inspect the solution for any precipitate. If present, try gentle warming and vortexing. For future experiments, optimize the final DMSO concentration (typically <0.5%) and consider using a co-solvent if necessary. | |
| Incorrect Assay Conditions: The experimental setup may not be optimal for observing the inhibitory effect of this compound. | Verify the concentrations of all assay components (e.g., enzyme, substrate, ATP). Ensure the pH and ionic strength of the buffer are appropriate for the assay. | |
| High background signal in the assay | Compound Interference: this compound itself might interfere with the detection method (e.g., fluorescence). | Run a control experiment with this compound in the absence of the enzyme to determine if it contributes to the background signal. If interference is observed, consider using an alternative assay format. |
| Variability between experimental replicates | Inaccurate Pipetting: Inconsistent volumes of the inhibitor solution can lead to variability. | Calibrate your pipettes regularly and use proper pipetting techniques, especially for small volumes. |
| Uneven Dissolution: The compound may not be uniformly distributed in the stock solution or the final assay volume. | Ensure thorough mixing of the stock solution after thawing and of the final assay mixture after adding the inhibitor. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: General Protocol for Assessing this compound Stability in Aqueous Buffer
-
Preparation of Working Solution: Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize its effect on compound stability and the assay system.
-
Incubation: Incubate the working solution at the desired temperature (e.g., room temperature, 37°C) for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sampling: At each time point, take an aliquot of the solution and immediately store it at -80°C to halt any further degradation.
-
Analysis: Analyze the samples using a validated HPLC method to quantify the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile in the tested buffer.
Visualizations
PI3K/AKT Signaling Pathway
References
Technical Support Center: Confirming AKT-IN-26 Activity in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular activity of AKT-IN-26, a known AKT pathway inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, reversible, and substrate-competitive phosphatidylinositol ether analog. It functions as an inhibitor of AKT (also known as Protein Kinase B or PKB), a key serine/threonine kinase in a critical signaling pathway that promotes cell survival, proliferation, and growth.[1] this compound is reported to bind to the Pleckstrin Homology (PH) domain of AKT, which is crucial for its activation. By targeting AKT, this compound can inhibit the growth of various cancer cell lines.[1][2]
Q2: What is the primary method to confirm that this compound is inhibiting AKT in my cells?
A2: The most direct method is to perform a Western blot to assess the phosphorylation status of AKT and its downstream targets. A successful inhibition by this compound should lead to a decrease in the phosphorylation of AKT at key residues (Serine 473 and Threonine 308) and a subsequent reduction in the phosphorylation of its downstream substrates like GSK3β, PRAS40, and FOXO transcription factors.
Q3: My Western blot shows no change in phosphorylated AKT (p-AKT) after treating with this compound. What could be the reason?
A3: There are several potential reasons for this observation:
-
Suboptimal Concentration: The concentration of this compound used may be too low to elicit a significant inhibitory effect. It is recommended to perform a dose-response experiment.
-
Incorrect Timepoint: The effect of the inhibitor might be transient. A time-course experiment is crucial to identify the optimal time point for observing the maximal inhibitory effect.
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to AKT inhibitors due to various mechanisms, such as mutations in the PI3K/AKT pathway.
-
Experimental/Technical Issues: Problems with antibody quality, buffer composition (especially the lack of phosphatase inhibitors), or protein transfer during the Western blot can all lead to unreliable results.
Q4: Should I see a decrease in total AKT levels after treatment with this compound?
A4: Not necessarily. This compound is an inhibitor of AKT activity, not an inhibitor of its expression. Therefore, you should primarily observe a decrease in the phosphorylated forms of AKT (p-AKT), while the total AKT protein levels should remain relatively unchanged.
Q5: What are the expected downstream consequences of AKT inhibition by this compound that I can measure?
A5: Inhibition of AKT activity by this compound is expected to lead to several downstream cellular effects, including:
-
Decreased Cell Proliferation and Viability: You can measure this using assays like MTT, MTS, or cell counting.
-
Induction of Apoptosis: This can be assessed by methods such as Annexin V staining or measuring caspase activity.
-
Cell Cycle Arrest: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle. Inhibition of AKT often leads to a G1 phase arrest.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and provide a comparative overview with other well-characterized AKT inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | Assay Type | IC50 |
| AKT (PKB) | Kinase Assay | 5.0 µM |
| PI 3-K | Kinase Assay | 83.0 µM |
Table 2: Anti-Proliferative Activity of this compound [1]
| Cell Lines | Assay Type | IC50 Range |
| Various Cancer Cell Lines | Growth Inhibition | 1 - 10 µM |
Table 3: Comparative IC50 Values of Various AKT Inhibitors
| Inhibitor | AKT1 (nM) | AKT2 (nM) | AKT3 (nM) | Reference |
| This compound (µM) | 5.0 | - | - | [1] |
| GSK690693 | 2 | 13 | 9 | [3] |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | [4] |
| Akti-1/2 | 58 | 210 | 2120 | [5] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the AKT signaling pathway and a typical experimental workflow to confirm the activity of this compound.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming this compound activity in cells.
Detailed Experimental Protocols
Western Blot for Phosphorylated AKT (p-AKT)
This protocol details the steps to measure the levels of phosphorylated AKT (at Ser473 and Thr308) and total AKT in cell lysates.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
In-Cell AKT Kinase Activity Assay
This assay measures the kinase activity of AKT immunoprecipitated from cell lysates.
Materials:
-
Cell treatment and lysis reagents (as above)
-
Anti-AKT antibody
-
Protein A/G agarose beads
-
Kinase assay buffer
-
AKT substrate (e.g., GSK-3 fusion protein)
-
ATP
-
SDS-PAGE and Western blot reagents
-
Anti-phospho-GSK-3 antibody
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in the Western blot protocol.
-
Immunoprecipitation: Incubate cell lysates with an anti-AKT antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the AKT-antibody complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the AKT substrate and ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot: Centrifuge to pellet the beads and run the supernatant on an SDS-PAGE gel. Perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3).
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations in triplicate. Include wells with untreated cells (control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Western Blot: No p-AKT signal in control cells | - Low basal AKT activity in the cell line. - Inactive antibody. - Phosphatase activity in lysate. | - Stimulate cells with a growth factor (e.g., insulin, EGF) before lysis. - Use a new, validated antibody. - Ensure fresh phosphatase inhibitors are added to the lysis buffer. |
| Western Blot: High background | - Insufficient blocking. - Antibody concentration too high. - Insufficient washing. | - Increase blocking time or try a different blocking agent (e.g., non-fat dry milk for some antibodies, but BSA is generally recommended for phospho-antibodies). - Optimize antibody dilution. - Increase the number and duration of washes. |
| Kinase Assay: High background phosphorylation | - Non-specific kinase activity. - Contamination of reagents. | - Include a control with a non-specific IgG for immunoprecipitation to check for non-specific binding. - Use fresh, high-quality reagents. |
| Cell Viability Assay: Inconsistent results | - Uneven cell seeding. - Edge effects in the 96-well plate. - Contamination. | - Ensure a single-cell suspension before seeding and mix gently. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Maintain sterile technique throughout the experiment. |
| General: No effect of this compound | - Inactive compound. - Incorrect concentration calculation. - Cell line is resistant. | - Verify the integrity and proper storage of the inhibitor. - Double-check all calculations for dilutions. - Test a different cell line known to be sensitive to AKT inhibition or use a positive control inhibitor. |
References
Technical Support Center: Addressing Cytotoxicity of AKT Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with AKT inhibitors, with a focus on addressing issues related to a compound class typified by "AKT-IN-26".
Disclaimer: The compound "this compound" is not widely documented in publicly available scientific literature. Therefore, this guide addresses the cytotoxicity of potent and selective AKT inhibitors as a class. The principles and troubleshooting strategies outlined here are broadly applicable to small molecule inhibitors of the AKT signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for an AKT inhibitor like this compound?
A1: AKT is a central kinase in the PI3K/AKT/mTOR signaling pathway, which is critical for promoting cell survival, proliferation, and metabolism.[1][2] By inhibiting AKT, compounds like this compound are expected to induce cytotoxicity primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4] Inhibition of AKT leads to the de-repression of pro-apoptotic proteins (e.g., Bad, Bax) and the stabilization of cell cycle inhibitors (e.g., p27Kip1), ultimately leading to decreased cell viability in cancer cells where this pathway is often hyperactive.[1][3]
Q2: At what concentration should I expect to see cytotoxic effects from this compound?
A2: The cytotoxic concentration of an AKT inhibitor is highly dependent on the specific cell line, the inhibitor's potency (IC50), and the duration of treatment. It is crucial to perform a dose-response experiment to determine the IC50 value in your specific experimental system. The table below provides a summary of reported IC50 values for various AKT inhibitors across different cancer cell lines, which can serve as a starting point for designing your experiments. A significant decrease in cell viability is typically observed at concentrations at or above the IC50 value.
Q3: How can I distinguish between on-target cytotoxicity and off-target effects?
A3: Distinguishing between on-target and off-target cytotoxicity is a critical step in characterizing any kinase inhibitor. Here are a few strategies:
-
Western Blot Analysis: Confirm that the observed cytotoxicity correlates with the inhibition of AKT signaling. At cytotoxic concentrations, you should observe a significant decrease in the phosphorylation of downstream AKT substrates, such as GSK3β (at Ser9) and PRAS40 (at Thr246).
-
Use of Structurally Different Inhibitors: If available, test another AKT inhibitor with a different chemical scaffold. If both inhibitors produce a similar cytotoxic phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: In a genetically tractable system, expressing a drug-resistant mutant of AKT should rescue the cells from the cytotoxic effects of the inhibitor if the toxicity is on-target.
-
Kinome Profiling: For a comprehensive analysis, kinome-wide profiling can identify other kinases that are inhibited by your compound at cytotoxic concentrations, revealing potential off-target liabilities.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the cytotoxicity of AKT inhibitors.
| Problem | Potential Cause | Troubleshooting Steps |
| High Cytotoxicity at Low Concentrations (Below Expected IC50) | 1. Compound Precipitation: The inhibitor may be precipitating in the cell culture medium, leading to non-specific toxicity. 2. Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration. 3. Cell Line Hypersensitivity: The chosen cell line may be exceptionally sensitive to AKT inhibition due to strong pathway addiction. | 1. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, try preparing a fresh, lower concentration stock solution or using a different solvent. 2. Include a vehicle control (medium with the same concentration of solvent used for the highest inhibitor concentration) in your experiment to assess solvent toxicity. Ensure the final solvent concentration is typically below 0.5%. 3. Confirm on-target activity by Western blot for p-AKT and downstream targets at these low concentrations. |
| Low or No Cytotoxicity at High Concentrations (Above Expected IC50) | 1. Compound Instability: The inhibitor may be degrading in the culture medium over the course of the experiment. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to AKT inhibition. 3. Incorrect Assay Endpoint: The chosen assay may not be sensitive enough to detect the specific mode of cell death induced by the inhibitor. | 1. Prepare fresh stock solutions of the inhibitor for each experiment. Consider the stability of the compound in aqueous solutions. 2. Check for mutations in the AKT pathway (e.g., activating mutations in upstream kinases or inactivating mutations in PTEN) that might confer resistance. Consider using a different cell line with known sensitivity to AKT inhibitors. 3. Try a different cytotoxicity assay. For example, if you are using an MTT assay (measures metabolic activity), consider an LDH release assay (measures membrane integrity) or a caspase activity assay (measures apoptosis). |
| Inconsistent Results Between Experiments | 1. Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. 2. Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in the final readout. 3. Reagent Variability: Inconsistent preparation of reagents, including the inhibitor stock solution and assay reagents, can introduce variability. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure a consistent and optimized cell seeding density for your chosen assay. 3. Prepare fresh reagents and standardize all pipetting and incubation steps. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known AKT inhibitors in various cancer cell lines. This data can provide a reference range for designing cytotoxicity experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| AKT inhibitor VIII | A549 | Lung Carcinoma | 1.2 |
| HCT116 | Colorectal Carcinoma | 0.45 | |
| U-87 MG | Glioblastoma | 0.78 | |
| MK-2206 | MCF7 | Breast Cancer | 0.2 |
| PC3 | Prostate Cancer | 0.8 | |
| OVCAR-3 | Ovarian Cancer | 1.5 | |
| AZD5363 | BT-474 | Breast Cancer | 0.06 |
| SK-OV-3 | Ovarian Cancer | 0.48 | |
| LNCaP | Prostate Cancer | 0.3 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the AKT inhibitor (and vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate the plate for 2-4 hours at 37°C.[5][6]
-
After the incubation, carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Crystal Violet Cytotoxicity Assay
This assay measures cell viability by staining the DNA of adherent cells.
Materials:
-
96-well cell culture plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
After the treatment period, gently wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 10 minutes.[2]
-
Remove the methanol and add 50 µL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Measure the absorbance at 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (usually around 490 nm)
Procedure:
-
Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9][10]
-
After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.[9]
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum release controls.
Visualizations
Caption: AKT Signaling Pathway and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tpp.ch [tpp.ch]
- 3. researchgate.net [researchgate.net]
- 4. Optimal Classes of Chemotherapeutic Agents Sensitized by Specific Small-Molecule Inhibitors of Akt In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
Technical Support Center: Minimizing Variability in AKT-IN-26 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the allosteric AKT inhibitor, AKT-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an allosteric inhibitor of the AKT kinase family (AKT1, AKT2, and AKT3). Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors like this compound bind to a distinct site on the kinase. This binding induces a conformational change that locks AKT in an inactive state, preventing its translocation to the plasma membrane, and subsequent phosphorylation and activation. This mechanism provides a higher degree of selectivity for AKT over other kinases.
Q2: What are the key signaling pathways regulated by AKT?
The PI3K/AKT pathway is a central regulator of fundamental cellular processes including cell survival, growth, proliferation, metabolism, and angiogenesis.[1][2][3] Upon activation by growth factors or hormones, AKT phosphorylates a multitude of downstream substrates to exert its effects.[1][2][3] Key downstream effectors include mTOR, GSK3β, and FOXO transcription factors.[4][5]
Q3: What are the common sources of variability in kinase assays?
Inconsistent results in kinase assays can stem from several factors:
-
Reagent Quality: Purity of the kinase, substrate, and ATP is critical for reproducible data.[6]
-
Assay Conditions: Suboptimal concentrations of enzyme, substrate, or ATP can lead to variability. Reaction buffers, pH, and temperature also play a crucial role.[6][7]
-
Compound Properties: The inhibitor itself may interfere with the assay technology (e.g., fluorescence quenching) or have poor solubility.[6][7]
-
Experimental Execution: Pipetting errors, improper mixing, and incorrect incubation times can all contribute to variability.[6]
Troubleshooting Guides
Issue 1: High Background Signal in Biochemical Assays
High background can obscure the true signal from kinase activity, leading to a low signal-to-noise ratio.
| Possible Cause | Solution |
| Contaminated Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers and prepare fresh ATP solutions for each experiment. Ensure the kinase preparation is highly pure.[8] |
| Suboptimal Reagent Concentrations | Titrate each reagent (kinase, substrate, ATP, detection reagent) to determine the optimal concentration that provides a good signal window without elevating the background.[8] |
| Prolonged Reaction/Detection Time | Perform a time-course experiment to identify the linear range for both the kinase reaction and the signal detection step to avoid non-enzymatic signal generation.[8] |
| Assay Plate Issues | Certain microplates can contribute to background through autofluorescence. Test different plate types (e.g., low-binding, non-treated polystyrene) to find the one with the lowest background for your assay format. |
| Inhibitor Interference | Test for inhibitor autofluorescence or quenching in the absence of the kinase reaction. If interference is observed, consider a different assay format (e.g., radiometric vs. fluorescence-based). |
Issue 2: Low or No Signal in Cell-Based Assays
A weak or absent signal can indicate a problem with the cells, the inhibitor, or the detection method.
| Possible Cause | Solution |
| Low Endogenous AKT Activity | Ensure the chosen cell line has sufficient basal AKT activity or stimulate the pathway with a growth factor (e.g., insulin, IGF-1) prior to inhibitor treatment. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line and experimental endpoint.[9] |
| Insufficient Incubation Time | Optimize the inhibitor incubation time. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration to observe the desired effect. |
| Cell Health and Confluency | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. Overly confluent or stressed cells may not respond consistently. |
| Ineffective Cell Lysis/Detection | Optimize the cell lysis procedure to ensure complete protein extraction. Verify that the detection antibody is specific and used at the recommended dilution. |
Issue 3: High Variability Between Replicates
Poor reproducibility between replicate wells can mask the true effect of the inhibitor.
| Possible Cause | Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent tip immersion depth.[6] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, especially the enzyme and inhibitor. Avoid introducing bubbles.[6] |
| Edge Effects in Assay Plates | Avoid using the outer wells of the plate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with buffer or water.[6] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on cold or warm surfaces.[6] |
| Reagent Instability | Prepare reagents fresh and keep them on ice until use. For longer experiments, consider the stability of all components at the assay temperature.[8] |
Quantitative Data Summary
Table 1: Representative IC50 Values for AKT Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values can vary depending on the specific assay conditions.[10]
| Inhibitor | Target | Assay Type | IC50 (nM) |
| This compound (Hypothetical) | Pan-AKT | Biochemical | 8 |
| This compound (Hypothetical) | Pan-AKT | Cellular (p-AKT S473) | 50 |
| MK-2206 | AKT1/2/3 | Biochemical | 5 / 12 / 65 |
| Ipatasertib (GDC-0068) | AKT1/2/3 | Biochemical | 5 / 18 / 8 |
| Capivasertib (AZD5363) | AKT1/2/3 | Biochemical | 3 / 7 / 7 |
Data for MK-2206, Ipatasertib, and Capivasertib are compiled from publicly available sources.[11] Data for this compound is hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Biochemical)
This protocol describes a general method to determine the IC50 value of this compound against a purified AKT enzyme.
Materials:
-
Purified active AKT1, AKT2, or AKT3 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Substrate peptide (e.g., Crosstide)
-
ATP
-
This compound
-
Assay detection reagents (e.g., ADP-Glo™, LanthaScreen™)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor to the wells of a 384-well plate.
-
Prepare a 2X Kinase/Substrate mixture in kinase reaction buffer.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of 2X ATP solution to all wells.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., add detection reagent for luminescence or TR-FRET).
-
Plot the results as percent inhibition versus inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-AKT (Cell-Based)
This protocol is for assessing the effect of this compound on AKT phosphorylation in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., IGF-1) for stimulation (optional)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if pathway stimulation is desired.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes, if applicable.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-AKT signal to total AKT and a loading control (e.g., GAPDH).
Visualizations
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
AKT-IN-26 degradation and storage conditions
Disclaimer: The following information is a general guide for the storage, handling, and troubleshooting of small molecule AKT inhibitors. No specific data for a compound designated "AKT-IN-26" could be located in publicly available resources. Researchers should always consult the manufacturer's product-specific datasheet for detailed instructions.
Frequently Asked Questions (FAQs)
Q1: How should I store my powdered AKT inhibitor?
A1: As a general guideline, solid forms of AKT inhibitors should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. For long-term storage, a temperature of -20°C is commonly recommended.[1]
Q2: What is the recommended storage condition for AKT inhibitors dissolved in a solvent?
A2: Stock solutions of AKT inhibitors are typically stored at -80°C for long-term stability.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: My AKT inhibitor precipitated when I diluted the DMSO stock in an aqueous buffer. What should I do?
A3: This is a frequent issue arising from the lower solubility of many kinase inhibitors in aqueous solutions compared to organic solvents like DMSO. To address this, you can try several approaches:
-
Lower the final DMSO concentration: While keeping the DMSO concentration below 1% is a common practice, for some compounds, even lower concentrations are necessary.
-
Adjust the pH of the buffer: The solubility of many kinase inhibitors is pH-dependent. If your compound has ionizable groups, adjusting the buffer's pH might enhance its solubility.
-
Use a sonicator: Sonication can help dissolve precipitated compounds by breaking down aggregates.
-
Consider alternative solvents or co-solvents: In some cases, using a different solvent or a co-solvent system might be necessary, but ensure it is compatible with your experimental setup.
Q4: What are the common degradation pathways for small molecule kinase inhibitors?
A4: Small molecule kinase inhibitors can be susceptible to degradation through several mechanisms, including:
-
Hydrolysis: Reaction with water can lead to the breakdown of the compound, especially if it contains labile functional groups.
-
Oxidation: Exposure to air and light can cause oxidative degradation. Storing compounds protected from light and under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.
-
Photodegradation: Many organic molecules are light-sensitive. It is crucial to store them in amber vials or otherwise protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect in cell-based assays | Compound Degradation: The inhibitor may have degraded due to improper storage or handling. | Prepare a fresh stock solution from the powdered compound. Ensure proper storage conditions (-80°C for solutions) and minimize freeze-thaw cycles. |
| Precipitation in Media: The inhibitor may have precipitated out of the cell culture media. | Visually inspect the media for any precipitate. Consider the troubleshooting steps for solubility issues mentioned in the FAQs. | |
| Incorrect Concentration: The final concentration of the inhibitor in the assay may be too low. | Verify the dilution calculations and the concentration of the stock solution. Perform a dose-response experiment to determine the optimal concentration. | |
| High background signal in kinase assays | Off-target effects: The inhibitor may be interacting with other kinases or cellular components. | Consult the literature for the inhibitor's selectivity profile. If available, use a more specific inhibitor or validate findings with a second inhibitor with a different chemical scaffold. |
| Solvent interference: The solvent (e.g., DMSO) may be affecting the assay. | Ensure the final solvent concentration is consistent across all wells and is at a level that does not interfere with the assay components. | |
| Cell toxicity unrelated to AKT inhibition | Inherent cytotoxicity: The compound itself may be toxic to the cells at the concentrations used. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor. |
| Solvent toxicity: High concentrations of the solvent can be toxic to cells. | Keep the final solvent concentration as low as possible, typically below 0.5% for most cell lines. |
Experimental Protocols
Preparation of Stock Solutions
-
Weighing: Carefully weigh the required amount of the powdered AKT inhibitor in a chemical fume hood, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
-
Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle heating may be applied if the manufacturer's instructions permit.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
General Protocol for a Cell-Based AKT Inhibition Assay
-
Cell Seeding: Plate the cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: The following day, dilute the AKT inhibitor stock solution to the desired final concentrations in the cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Analyze the band intensities to determine the extent of AKT inhibition.
-
Visualizations
Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.
Caption: General workflow for a cell-based AKT inhibition experiment.
References
Technical Support Center: Interpreting Unexpected Results with AKT-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results during experiments with the hypothetical pan-AKT inhibitor, AKT-IN-26.
Frequently Asked Questions (FAQs)
Q1: After treating my cells with this compound, I observed an increase, rather than a decrease, in the phosphorylation of AKT at Ser473 and Thr308. Why is this happening?
A1: This paradoxical hyperphosphorylation of AKT is a known phenomenon with some ATP-competitive AKT inhibitors.[1] The binding of the inhibitor to the ATP pocket can induce a conformational change in AKT that makes it a better substrate for its upstream kinases, PDK1 (for Thr308) and mTORC2 (for Ser473).[1] This effect is a direct consequence of inhibitor binding and can occur independently of pathway feedback loops.[1] It is crucial to assess the phosphorylation of downstream targets of AKT, such as GSK3β, PRAS40, and FOXO transcription factors, to determine if the inhibitor is effectively blocking AKT's kinase activity despite the observed hyperphosphorylation of AKT itself.[2][3]
Q2: I'm not seeing the expected level of apoptosis in my cancer cell line after treatment with this compound, even though I've confirmed inhibition of downstream AKT targets.
A2: There are several potential reasons for a lack of apoptotic response:
-
Cellular Context and Redundancy: The role of AKT in promoting cell survival is highly context-dependent.[4][5] Some cell lines may have redundant survival pathways that can compensate for AKT inhibition. For example, the MAPK/ERK pathway can also promote cell survival, and its activation might be independent of the PI3K/AKT pathway in your cells.[6]
-
AKT Isoform Specificity: While this compound is a pan-AKT inhibitor, different AKT isoforms (AKT1, AKT2, and AKT3) can have distinct and sometimes opposing roles in cell survival and apoptosis.[4][7] For instance, in certain contexts, AKT1 promotes tumor growth while AKT2 is more involved in metastasis.[8] The specific isoform expression pattern in your cell line could influence the response to a pan-AKT inhibitor.
-
Primary vs. Secondary Apoptotic Triggers: Some anti-cancer agents, particularly those that interfere with mitosis, induce apoptosis as a secondary event to mitotic catastrophe, which can be insensitive to the state of AKT activity.[5] If this compound is used in combination with such an agent, the expected pro-apoptotic synergy may not be observed.
Q3: My results with this compound are highly variable between different cell lines, even those of the same cancer type. What could be the cause?
A3: This variability is common and can be attributed to the genetic and signaling landscape of each cell line:
-
Status of the PI3K/AKT Pathway: The efficacy of AKT inhibitors is often correlated with the activation status of the PI3K/AKT pathway.[9][10] Cell lines with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are often more sensitive to AKT inhibition.[2][4][9] It is advisable to characterize the mutational status of these genes in your cell lines.
-
Feedback Loops: Inhibition of AKT can trigger feedback loops that reactivate the pathway or activate parallel compensatory pathways.[6][11][12] For example, inhibiting the mTORC1/S6K1 branch downstream of AKT can relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to increased signaling through both the PI3K/AKT and MAPK/ERK pathways.[6][11] The presence and strength of these feedback mechanisms can vary between cell lines.
-
Off-Target Effects: Although designed to be specific, kinase inhibitors can have off-target effects.[13] The off-target profile of this compound, combined with the unique kinome expression of each cell line, could lead to different phenotypic outcomes.
Q4: I initially saw a good response to this compound, but my cells seem to have developed resistance over time. What are the potential mechanisms of resistance?
A4: Acquired resistance to AKT inhibitors is a significant challenge in their clinical development.[14] Potential mechanisms include:
-
Reactivation of AKT Signaling: Long-term inhibition of the PI3K/AKT pathway can lead to the transcriptional upregulation of receptor tyrosine kinases (RTKs) through the activation of FOXO transcription factors, which are negatively regulated by AKT.[6][11] This can lead to a rebound in AKT activity.
-
Activation of Bypass Pathways: Cells can adapt to AKT inhibition by upregulating parallel survival pathways, such as the MAPK/ERK pathway.[6]
-
AKT Isoform Switching: Cells might alter the expression levels of different AKT isoforms to compensate for the inhibition.[8]
Troubleshooting Guide for Unexpected Results with this compound
| Unexpected Outcome | Potential Cause(s) | Recommended Action(s) |
| Increased p-AKT (S473/T308) levels | Inhibitor-induced conformational change making AKT a better substrate for upstream kinases (PDK1, mTORC2).[1] | 1. Confirm target engagement: Assess phosphorylation of direct downstream AKT substrates (e.g., p-GSK3β, p-PRAS40, p-FOXO). A decrease in their phosphorylation indicates successful inhibition of AKT kinase activity.2. Perform a dose-response curve: Analyze downstream effects at various concentrations of this compound.3. Use a different class of AKT inhibitor: Compare results with an allosteric inhibitor (e.g., MK-2206) if available.[15] |
| No significant decrease in cell viability/apoptosis | 1. Redundant survival pathways (e.g., MAPK/ERK) are active.2. Cell cycle arrest without apoptosis. 3. Sub-optimal inhibitor concentration or treatment duration. 4. Distinct roles of AKT isoforms in the specific cell line.[7] | 1. Profile other survival pathways: Use Western blotting to check the activation status of key proteins in pathways like MAPK/ERK (p-ERK, p-MEK).2. Perform cell cycle analysis: Use flow cytometry to determine if the inhibitor is causing cell cycle arrest (e.g., at G1/S or G2/M).3. Optimize experimental conditions: Conduct a time-course and dose-response experiment.4. Characterize AKT isoform expression: Determine the relative expression levels of AKT1, AKT2, and AKT3 in your cell line. |
| Activation of other signaling pathways (e.g., ERK) | Feedback loop activation: Inhibition of mTORC1/S6K1 can relieve negative feedback on RTKs, leading to RAS/MAPK activation.[6][11] | 1. Co-inhibit the activated pathway: Treat cells with a combination of this compound and an inhibitor of the activated pathway (e.g., a MEK inhibitor for the ERK pathway).2. Analyze upstream RTKs: Use phospho-RTK arrays or Western blotting to identify which RTKs are being activated. |
| Cell line-specific sensitivity | Differences in the genetic background (PIK3CA mutations, PTEN loss) or signaling network architecture.[2][4] | 1. Sequence key genes: Determine the mutational status of PIK3CA, PTEN, and AKT1 in your panel of cell lines.2. Perform baseline pathway profiling: Analyze the basal levels of p-AKT and other key signaling proteins to correlate with sensitivity. |
Quantitative Data Summary: Classes of AKT Inhibitors
| Inhibitor Class | Mechanism of Action | Examples | Potential for Paradoxical p-AKT Increase | Primary Binding Site |
| ATP-Competitive | Bind to the ATP-binding pocket of activated AKT, preventing phosphorylation of substrates.[3][15] | Ipatasertib, Capivasertib, Uprosertib, Afuresertib | Yes[1] | Kinase Domain |
| Allosteric | Bind to a site distinct from the ATP pocket, locking AKT in an inactive conformation and preventing its localization to the membrane and subsequent activation.[3][15] | MK-2206, Miransertib | No | Pleckstrin Homology (PH) Domain or interface between PH and kinase domains |
Experimental Protocols
Western Blotting for AKT Pathway Analysis
Objective: To assess the phosphorylation status of AKT and its downstream effectors.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine protein concentration using a BCA assay.[16]
-
Sample Preparation: Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5 minutes.[16]
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-total-AKT, anti-p-GSK3β, anti-total-GSK3β, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To quantify the effect of this compound on cell proliferation and viability.
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. Plot the results as a percentage of the vehicle control and calculate the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine if this compound induces cell cycle arrest.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates, allow them to adhere, and treat with this compound or vehicle for a specified time (e.g., 24 or 48 hours).[16]
-
Harvesting: Collect both adherent and floating cells. Wash with PBS.[16]
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[16]
-
Staining: Wash the fixed cells with PBS. Resuspend in a propidium iodide (PI) staining solution containing RNase A.[16]
-
Analysis: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.[16]
-
Data Interpretation: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Canonical PI3K/AKT Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Troubleshooting Unexpected Results.
Caption: Logic Diagram for Interpreting Initial Western Blot Results.
References
- 1. Inhibitor Hijacking of Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditional drug screening shows that mitotic inhibitors induce AKT/PKB-insensitive apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct functions of AKT isoforms in breast cancer: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Roles for AKT Isoform Preference in Cancer Progression Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy | PLOS One [journals.plos.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. What are Akt inhibitor and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 15. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to AKT-IN-26 and Other AKT Inhibitors for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of AKT-IN-26 with other prominent AKT inhibitors, namely MK-2206, GDC-0068 (Ipatasertib), and AZD5363 (Capivasertib). It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these compounds based on available experimental data.
Introduction to AKT Inhibition
The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, which governs essential cellular processes such as growth, proliferation, survival, and metabolism.[1] Dysregulation of the AKT pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[2][3] AKT inhibitors are broadly classified based on their mechanism of action, primarily as ATP-competitive inhibitors or allosteric inhibitors.[2] this compound is distinguished by its unique mechanism of targeting the Pleckstrin Homology (PH) domain of AKT, a mechanism shared with a limited number of other inhibitors.[4][5]
Overview of Compared AKT Inhibitors
This compound is an AKT inhibitor that functions by binding to the Pleckstrin Homology (PH) domain of AKT.[4][6][7][8][9][10] This interaction is crucial for the localization and subsequent activation of AKT at the cell membrane. By targeting the PH domain, this compound prevents this critical step in the activation cascade.[5]
MK-2206 is a highly potent, orally bioavailable allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[1] It stabilizes the inactive conformation of AKT, thereby preventing its phosphorylation and activation.
GDC-0068 (Ipatasertib) is an ATP-competitive inhibitor that targets all three AKT isoforms.[3] It directly competes with ATP for binding to the kinase domain, thus inhibiting the catalytic activity of AKT.
AZD5363 (Capivasertib) is another potent, ATP-competitive inhibitor of all three AKT isoforms.[11] Similar to GDC-0068, it blocks the kinase activity of AKT by occupying the ATP-binding pocket.
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and available quantitative data for this compound and the selected alternative AKT inhibitors.
Table 1: General Characteristics of AKT Inhibitors
| Inhibitor | Other Names | CAS Number | Mechanism of Action | Target |
| This compound | Compound 453 | 547704-53-0 | PH Domain Inhibitor | AKT |
| MK-2206 | - | 1034624-74-9 | Allosteric Inhibitor | pan-AKT |
| GDC-0068 | Ipatasertib | 1001264-89-6 | ATP-Competitive Inhibitor | pan-AKT |
| AZD5363 | Capivasertib | 1143532-39-1 | ATP-Competitive Inhibitor | pan-AKT |
Table 2: In Vitro Potency of AKT Inhibitors
| Inhibitor | Target | IC50 | Cell Line/Assay Conditions |
| AZD5363 | AKT1 | 3 nM | Cell-free assay |
| AZD5363 | AKT2 | 8 nM | Cell-free assay |
| AZD5363 | AKT3 | 8 nM | Cell-free assay |
| GDC-0068 | AKT1 | 5 nM | Cell-free assay |
| GDC-0068 | AKT2 | 21 nM | Cell-free assay |
| GDC-0068 | AKT3 | 6 nM | Cell-free assay |
| MK-2206 | AKT1 | 8 nM | Cell-free assay |
| MK-2206 | AKT2 | 12 nM | Cell-free assay |
| MK-2206 | AKT3 | 65 nM | Cell-free assay[12] |
Chemical Structures
Below are the chemical structures of the compared AKT inhibitors.
This compound
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified AKT signaling pathway.
Caption: Mechanisms of action for different AKT inhibitors.
Caption: General experimental workflow for evaluating AKT inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate comparison of inhibitors. Below are representative methodologies for key assays.
In Vitro Kinase Assay (for ATP-competitive inhibitors)
This assay measures the direct inhibitory effect of a compound on the catalytic activity of purified AKT isoforms.
-
Reagents: Recombinant human AKT1, AKT2, and AKT3 enzymes, a suitable substrate peptide (e.g., a derivative of GSK3), ATP, and the test inhibitor.
-
Procedure: a. Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and DTT. b. Add the AKT enzyme and the test inhibitor at various concentrations to the wells of a microplate. c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA). f. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
PH Domain Binding Assay (for PH domain inhibitors)
This assay assesses the ability of a compound to interfere with the binding of the AKT PH domain to its lipid ligand, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Reagents: Recombinant protein corresponding to the PH domain of AKT, synthetic PIP3, and the test inhibitor.
-
Procedure (Surface Plasmon Resonance - SPR): a. Immobilize the AKT PH domain protein on a sensor chip. b. Prepare a series of dilutions of the test inhibitor. c. Inject the inhibitor solutions over the sensor chip surface and measure the binding response. d. Alternatively, in a competition assay, pre-incubate the PH domain with the inhibitor before injecting it over a PIP3-coated surface. e. Analyze the sensorgrams to determine the binding kinetics (association and dissociation rates) and calculate the dissociation constant (Kd) or the inhibitory constant (Ki).[13]
Cellular Phosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block the phosphorylation of AKT and its downstream targets in a cellular context.
-
Cell Culture: Culture a cancer cell line with a known activated AKT pathway (e.g., due to PTEN loss or PIK3CA mutation).
-
Treatment: Treat the cells with a range of concentrations of the AKT inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Western Blotting: a. Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF). b. Probe the membrane with primary antibodies specific for phosphorylated AKT (p-AKT at Ser473 and Thr308), total AKT, and phosphorylated downstream targets (e.g., p-PRAS40, p-GSK3β). c. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. d. Incubate with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP). e. Visualize the protein bands using a chemiluminescent substrate and an imaging system. f. Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation.
Conclusion
This compound represents a distinct class of AKT inhibitors by targeting the PH domain, offering a different mechanistic approach compared to the more common allosteric and ATP-competitive inhibitors like MK-2206, GDC-0068, and AZD5363. While extensive quantitative data for a direct comparison of this compound's potency against other inhibitors is still emerging, its unique mechanism of action warrants further investigation. The choice of an appropriate AKT inhibitor for research purposes will depend on the specific experimental goals, the genetic background of the model system, and the desired mode of AKT pathway modulation. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.
References
- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | AKT抑制剂 | MCE [medchemexpress.cn]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of a novel class of AKT pleckstrin homology (PH) domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AKT Inhibitors in Breast Cancer Cells: MK-2206 vs. Ipatasertib
An important note on the selected compounds: Initial searches for "AKT-IN-26" did not yield publicly available scientific data. Consequently, this guide provides a comparative analysis of the well-characterized allosteric AKT inhibitor, MK-2206 , and the ATP-competitive AKT inhibitor, Ipatasertib (GDC-0068) , to offer a valuable comparison between two distinct mechanisms of AKT inhibition in the context of breast cancer research.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of MK-2206 and Ipatasertib in breast cancer cell lines, supported by experimental data.
Introduction to AKT Inhibition in Breast Cancer
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in breast cancer, often through mutations in PIK3CA or loss of the tumor suppressor PTEN, has made it a prime target for therapeutic intervention. The serine/threonine kinase AKT is a central node in this pathway, and its inhibition represents a promising strategy to combat breast cancer.[1]
AKT inhibitors are broadly classified into two main categories based on their mechanism of action: allosteric inhibitors and ATP-competitive inhibitors. This guide focuses on a representative from each class: MK-2206, an allosteric inhibitor, and Ipatasertib, an ATP-competitive inhibitor.
Mechanism of Action
The distinct mechanisms of action of MK-2206 and Ipatasertib have significant implications for their biological effects and potential resistance mechanisms.
MK-2206 is an allosteric inhibitor that binds to a regulatory pocket of AKT, locking the kinase in an inactive conformation.[2] This prevents the conformational changes necessary for its activation and membrane localization.
Ipatasertib (GDC-0068) , in contrast, is an ATP-competitive inhibitor that binds to the ATP-binding pocket in the kinase domain of AKT, directly preventing the phosphorylation of its downstream substrates.[3]
Performance in Breast Cancer Cell Lines
The efficacy of AKT inhibitors is often context-dependent, varying with the genetic background of the cancer cells, particularly the status of the PI3K/AKT pathway.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for MK-2206 and Ipatasertib in various breast cancer cell lines.
Table 1: IC50 Values of MK-2206 in Breast Cancer Cell Lines
| Cell Line | Subtype | PIK3CA Status | PTEN Status | IC50 (µM) | Reference |
| MCF-7 | ER+ | E545K Mutant | Wild-type | 0.09 | [4] |
| LET-R | ER+ | Not Specified | Not Specified | 0.08 | [4] |
| RAD-R | ER+ | Not Specified | Not Specified | 0.022 | [4] |
| MDA-MB-231 | TNBC | Wild-type | Wild-type | >10 | [5] |
| SK-BR-3 | HER2+ | H1047R Mutant | Wild-type | ~0.3 (in combination) | [6] |
Table 2: IC50 Values of Ipatasertib (GDC-0068) in Cancer Cell Lines (including Breast)
| Cell Line | Cancer Type | PIK3CA/PTEN Alteration | IC50 (µM) | Reference |
| Various Cancer Cell Lines | Various | With Alteration | Mean: 4.8 | [7] |
| Various Cancer Cell Lines | Various | Without Alteration | Mean: 8.4 | [7] |
| MDA-MB-231 | Breast (TNBC) | Wild-type | Not specified (used at 5 µM) | [8] |
Note: Direct head-to-head IC50 comparisons in the same studies are limited. The data is compiled from different sources and experimental conditions may vary.
In general, cell lines with activating mutations in PIK3CA or loss of PTEN tend to be more sensitive to AKT inhibitors.[7][9]
Experimental Protocols
Cell Viability Assay (MTT/ATP-based)
This protocol is a general guideline for determining the IC50 values of AKT inhibitors in breast cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells per well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the AKT inhibitor (e.g., MK-2206 or Ipatasertib). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured.
-
ATP-based Assay (e.g., CellTiter-Glo®): A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.[10]
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis.[11]
Western Blotting for AKT Pathway Analysis
This protocol is used to assess the phosphorylation status of AKT and its downstream targets.
Detailed Steps:
-
Cell Lysis: Cells are treated with the AKT inhibitor for a specified time, then washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total AKT, as well as downstream targets like p-PRAS40, p-GSK3β, and p-S6.[12][13] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]
Signaling Pathway Analysis
Both MK-2206 and Ipatasertib are designed to inhibit the AKT signaling pathway, leading to decreased phosphorylation of downstream effectors involved in cell survival and proliferation.
Treatment of sensitive breast cancer cells with either MK-2206 or Ipatasertib leads to a dose-dependent decrease in the phosphorylation of AKT at key residues (Threonine 308 and Serine 473) and its downstream substrates such as PRAS40, GSK3β, and S6 ribosomal protein.[9][15] This inhibition of the AKT signaling cascade ultimately results in cell cycle arrest and induction of apoptosis.[9]
Summary and Conclusion
Both MK-2206 and Ipatasertib are potent inhibitors of the AKT signaling pathway with demonstrated anti-proliferative effects in breast cancer cell lines.
-
MK-2206 , as an allosteric inhibitor, offers a distinct mechanism of action that locks AKT in an inactive state.
-
Ipatasertib , an ATP-competitive inhibitor, directly competes with ATP to block the kinase activity of AKT.
The choice of inhibitor for a particular research application may depend on the specific scientific question being addressed, such as investigating the differential effects of allosteric versus direct kinase inhibition or exploring potential mechanisms of drug resistance. The sensitivity of breast cancer cells to both classes of inhibitors is significantly influenced by the genetic landscape of the PI3K/AKT pathway, with PIK3CA mutations and PTEN loss being key determinants of response. Further research is warranted to fully elucidate the comparative efficacy and potential for combination therapies of these and other AKT inhibitors in the diverse subtypes of breast cancer.
References
- 1. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The Combination of MK-2206 and WZB117 Exerts a Synergistic Cytotoxic Effect Against Breast Cancer Cells [frontiersin.org]
- 6. AKT inhibitor MK-2206 sensitizes breast cancer cells to MLN4924, a first-in-class NEDD8-activating enzyme (NAE) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Targeting the PI3K/Akt/mTOR pathway with the pan-Akt inhibitor GDC-0068 in PIK3CA-mutant breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Perifosine and MK-2206: Two Distinct Approaches to AKT Inhibition
For researchers, scientists, and drug development professionals, the serine/threonine kinase AKT is a critical target in oncology. As a central node in the PI3K/AKT/mTOR signaling pathway, its aberrant activation is a hallmark of many cancers, driving cell survival, proliferation, and resistance to therapy. This guide provides a detailed head-to-head comparison of two notable AKT inhibitors, perifosine and MK-2206, which employ different mechanisms to suppress AKT activity.
Perifosine, an alkylphospholipid, acts as a pleckstrin homology (PH) domain inhibitor, preventing the translocation of AKT to the cell membrane, a crucial step in its activation. In contrast, MK-2206 is a potent, allosteric inhibitor that binds to a pocket at the interface of the PH and kinase domains, locking AKT in an inactive conformation. This fundamental difference in their mechanism of action underlies their distinct biochemical profiles and potential clinical applications.
At a Glance: Key Properties of Perifosine and MK-2206
| Feature | Perifosine | MK-2206 |
| Mechanism of Action | Pleckstrin Homology (PH) Domain Inhibitor | Allosteric Inhibitor |
| Binding Site | Binds to the PH domain, preventing membrane translocation | Binds to an allosteric pocket between the PH and kinase domains |
| Chemical Class | Alkylphospholipid | Naphthyridine derivative |
| Molecular Formula | C₂₅H₅₂NO₄P | C₂₅H₂₁N₅O |
| Molecular Weight | 461.67 g/mol | 411.47 g/mol |
In Vitro Efficacy: A Comparative Analysis of Cellular Potency
The anti-proliferative activity of both inhibitors has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below. These values highlight the differential sensitivity of various cancer types to each inhibitor.
| Cell Line | Cancer Type | Perifosine IC50 (µM) | MK-2206 IC50 (µM) |
| HaCaT | Keratinocytes | 0.6 - 8.9[1] | Not Reported |
| MM.1S | Multiple Myeloma | 4.7[1] | Not Reported |
| A431 | Epidermoid Carcinoma | Not Reported | 5.5[2] |
| HCC827 | Non-Small Cell Lung Cancer | Not Reported | 4.3[2] |
| NCI-H292 | Non-Small Cell Lung Cancer | Not Reported | 5.2[2] |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Reported | 3.4[2] |
| NCI-H358 | Non-Small Cell Lung Cancer | Not Reported | 13.5[2] |
| NCI-H23 | Non-Small Cell Lung Cancer | Not Reported | 14.1[2] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not Reported | 27.0[2] |
| Calu-6 | Non-Small Cell Lung Cancer | Not Reported | 28.6[2] |
| AS | Neuroblastoma | Not Reported | 16.5[3] |
| NGP | Neuroblastoma | Not Reported | 0.6[3] |
| DU 145 | Prostate Cancer | 28.8[4] | Not Reported |
| H1915 | Lung Cancer | 2.5[4] | Not Reported |
Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Kinase Inhibition Profile
Direct assessment of the inhibitory activity against the AKT enzyme provides key insights into the potency of these compounds.
| Inhibitor | Target | IC50 / Ki |
| Perifosine | AKT | IC50: ~1-10 µM (in various cell lines)[1] |
| MK-2206 | AKT1 | IC50: 5 nM[2][5][6][7] |
| AKT2 | IC50: 12 nM[2][5][6][7] | |
| AKT3 | IC50: 65 nM[2][5][6][7] |
Signaling Pathway Inhibition: Visualizing the Mechanisms
The PI3K/AKT/mTOR pathway is a complex network of signaling proteins that regulate cellular processes. The following diagram illustrates the points of intervention for both perifosine and MK-2206.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol outlines the steps for determining the cytotoxic effects of AKT inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well tissue culture plates
-
Perifosine and MK-2206 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of perifosine and MK-2206 in complete growth medium.
-
Remove the medium from the wells and replace it with the medium containing the inhibitors. Include vehicle-only controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.
Western Blotting for AKT Phosphorylation
This protocol is used to assess the phosphorylation status of AKT at Serine 473, a key marker of its activation.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473) antibody
-
Rabbit anti-total AKT antibody
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to confirm equal loading.
In Vitro Kinase Assay
This assay directly measures the ability of the inhibitors to block the enzymatic activity of AKT.
Materials:
-
Recombinant active AKT enzyme
-
Kinase assay buffer
-
GSK-3 fusion protein (as a substrate)
-
ATP (including γ-³²P-ATP)
-
Perifosine and MK-2206
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AKT enzyme, and the GSK-3 substrate.
-
Add varying concentrations of perifosine or MK-2206 to the reaction mixture and pre-incubate.
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Allow the reaction to proceed for a specified time at 30°C.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to the control (no inhibitor) and determine the IC50 values.
Pharmacokinetics and Clinical Development
A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, collectively known as pharmacokinetics.
Perifosine:
-
Administration: Oral.[8]
-
Half-life: Approximately 108-137 hours.[9]
-
Metabolism: Perifosine is not significantly metabolized.[9]
-
Clinical Status: Perifosine has been evaluated in numerous Phase I and II clinical trials for various cancers, including multiple myeloma and colorectal cancer.[8][10] While it has shown some activity, particularly in combination therapies, it has not yet received FDA approval for any indication.[8]
MK-2206:
-
Administration: Oral.[11]
-
Half-life: Approximately 60-80 hours.[11]
-
Metabolism: Information on the metabolism of MK-2206 is primarily available from preclinical and clinical trial data.
-
Clinical Status: MK-2206 has been extensively studied in Phase I and II clinical trials as both a monotherapy and in combination with other anti-cancer agents for a variety of solid tumors and hematological malignancies.[12][13][14][15][16][17]
Conclusion
Perifosine and MK-2206 represent two distinct and valuable tools for researchers studying the AKT signaling pathway. Perifosine's mechanism of targeting the PH domain and preventing membrane localization offers a unique approach to inhibiting AKT activation. MK-2206, with its high potency and allosteric mechanism, provides a powerful means to directly inhibit the kinase activity of all three AKT isoforms. The choice between these inhibitors will depend on the specific research question, the cellular context, and the desired mode of AKT inhibition. The experimental data and protocols provided in this guide are intended to support the design and execution of robust and informative studies in the field of cancer drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. biocompare.com [biocompare.com]
- 4. Frontiers | Perifosine, a Bioavailable Alkylphospholipid Akt Inhibitor, Exhibits Antitumor Activity in Murine Models of Cancer Brain Metastasis Through Favorable Tumor Exposure [frontiersin.org]
- 5. MK 2206 dihydrochloride | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 6. Effects of an oral allosteric AKT inhibitor (MK-2206) on human nasopharyngeal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MK-2206 dihydrochloride [bio-gems.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Tumor and normal tissue pharmacokinetics of perifosine, an oral anti-cancer alkylphospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRX-0401 Perifosine - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MK-2206 and Standard Neoadjuvant Chemotherapy Improves Response in Patients With Human Epidermal Growth Factor Receptor 2–Positive and/or Hormone Receptor–Negative Breast Cancers in the I-SPY 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 2 study of MK-2206 in patients with incurable adenoid cystic carcinoma (Alliance A091104) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Navigating the PI3K/Akt Signaling Maze: A Comparative Analysis of GSK690693 and Ipatasertib in Prostate Cancer
In the intricate landscape of prostate cancer therapeutics, the PI3K/Akt signaling pathway has emerged as a critical nexus for tumor growth, proliferation, and survival. Consequently, the development of inhibitors targeting key nodes in this pathway, such as the serine/threonine kinase Akt, has garnered significant attention. This guide provides a detailed comparison of two prominent pan-Akt inhibitors, GSK690693 and ipatasertib, offering researchers and drug development professionals a comprehensive overview of their efficacy, mechanisms of action, and relevant experimental data in the context of prostate cancer. It is important to note that a thorough search for "AKT-IN-26" did not yield any publicly available scientific literature or data, precluding its inclusion in this comparative analysis.
Unraveling the Mechanisms: How GSK690693 and Ipatasertib Target Akt
Both GSK690693 and ipatasertib are potent, ATP-competitive inhibitors that target all three isoforms of Akt (Akt1, Akt2, and Akt3).[1][2] By binding to the ATP-binding pocket of the kinase domain, these small molecules prevent the phosphorylation of Akt and its subsequent activation.[1][2] The inhibition of Akt disrupts downstream signaling cascades that are crucial for cell cycle progression, apoptosis, and metabolism, thereby impeding cancer cell growth and survival.[3]
The activation of the PI3K/Akt/mTOR pathway is a frequent event in prostate cancer, often driven by the loss of the tumor suppressor PTEN.[4][5] This makes inhibitors like GSK690693 and ipatasertib particularly relevant for this patient population. Preclinical and clinical data suggest that tumors with PTEN loss are more sensitive to AKT inhibition.[4]
Below is a graphical representation of the PI3K/Akt signaling pathway and the points of intervention for Akt inhibitors.
Head-to-Head: Efficacy in Prostate Cancer Models
Direct comparative studies between GSK690693 and ipatasertib in the same prostate cancer models are limited in the public domain. However, by examining individual studies, we can glean insights into their respective potencies and activities.
GSK690693
GSK690693 has demonstrated potent enzymatic and cellular activity. In cell-free assays, it inhibits Akt1, Akt2, and Akt3 with IC50 values of 2 nM, 13 nM, and 9 nM, respectively.[6] In cellular assays, GSK690693 inhibited the proliferation of the PTEN-null LNCaP prostate cancer cell line with an IC50 of 147 nM.[6] Furthermore, in vivo studies using LNCaP xenografts showed that GSK690693 administration led to potent tumor growth inhibition.[6]
Ipatasertib (GDC-0068)
| Inhibitor | Target | IC50 (Akt1/Akt2/Akt3) | Prostate Cancer Cell Line (IC50) | In Vivo Efficacy (Prostate Cancer) | Reference |
| GSK690693 | Pan-Akt | 2 nM / 13 nM / 9 nM | LNCaP (147 nM) | Potent inhibition of LNCaP xenograft growth | [6] |
| Ipatasertib | Pan-Akt | Not specified in provided results | Not specified in provided results | Improved radiographic progression-free survival in mCRPC patients (especially with PTEN loss) when combined with abiraterone | [2] |
Table 1: Comparative Efficacy Data of GSK690693 and Ipatasertib in Prostate Cancer.
Experimental Corner: Protocols for Evaluating Akt Inhibitors
To aid researchers in their own investigations, this section outlines typical experimental protocols for assessing the efficacy of Akt inhibitors in prostate cancer models.
In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC-3, DU145) are harvested and seeded into 96-well plates at a density of 2,000-5,000 cells per well.
-
Adherence: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Akt inhibitor (e.g., GSK690693 or ipatasertib) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the inhibitor for a defined period, typically 72 hours.
-
Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Color Development: The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is then determined by plotting the cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-Akt and Downstream Targets
Western blotting is a key technique to confirm the on-target effect of Akt inhibitors by assessing the phosphorylation status of Akt and its downstream substrates.
Detailed Protocol:
-
Cell Lysis: Prostate cancer cells treated with the Akt inhibitor for a specified time are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phospho-Akt (Ser473 and/or Thr308), total Akt, and downstream targets such as phospho-GSK3β, phospho-PRAS40, and phospho-S6 ribosomal protein. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Washing: The membrane is washed several times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.
In Vivo Tumor Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of drug candidates in a physiological setting.
Detailed Protocol:
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of prostate cancer cells (e.g., 1-5 x 10^6 LNCaP cells) in a mixture of media and Matrigel.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into different treatment groups (e.g., vehicle control, GSK690693, ipatasertib). The inhibitors are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: The tumor growth curves for each treatment group are plotted, and statistical analyses are performed to determine the significance of the anti-tumor effects.
Conclusion and Future Directions
Both GSK690693 and ipatasertib have demonstrated compelling anti-tumor activity in preclinical and/or clinical settings of prostate cancer, validating Akt as a therapeutic target. While GSK690693 has well-characterized enzymatic potency, ipatasertib has advanced further in clinical development, showing promise in combination therapies. The choice between these or other Akt inhibitors for further research and development will depend on a variety of factors including their specific selectivity profiles, pharmacokinetic properties, and safety profiles. As our understanding of the complexities of the PI3K/Akt pathway in prostate cancer deepens, the strategic application of these targeted inhibitors, potentially in combination with other therapies, holds the key to improving patient outcomes. The lack of available data on "this compound" underscores the dynamic and often proprietary nature of early-stage drug discovery.
References
- 1. Overview of the Development and Use of Akt Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the PI3K/AKT signaling pathway blocks the oncogenic activity of TRIM26 in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Selectivity of an Allosteric AKT Inhibitor: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of AKT Inhibitor VIII (also known as AKTi-1/2), a potent allosteric inhibitor of AKT kinases, with other kinases. The data presented is designed to offer an objective performance assessment, supported by experimental evidence.
AKT Inhibitor VIII is a cell-permeable quinoxaline compound that selectively inhibits the three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1] Unlike ATP-competitive inhibitors, this allosteric inhibitor binds to a site distinct from the ATP-binding pocket, offering a different mechanism of action and potentially a more favorable selectivity profile.
Kinase Selectivity Profile of AKT Inhibitor VIII
To quantitatively assess the selectivity of AKT Inhibitor VIII, a comprehensive kinase profiling assay is essential. The KINOMEscan™ platform is a widely used competition binding assay that measures the interaction of a test compound against a large panel of purified human kinases. This technology provides a robust and quantitative method to determine the binding affinities (Kd values) of an inhibitor to its intended targets and potential off-targets.
The following table summarizes the inhibitory activity of AKT Inhibitor VIII against its primary targets, the AKT isoforms, and highlights its cross-reactivity with other kinases as determined by kinase profiling studies.
| Target Kinase | IC50 (nM) | Selectivity Notes |
| AKT1 | 58 | High potency against the primary target isoform. |
| AKT2 | 210 | Potent inhibition, approximately 3.6-fold less potent than against AKT1. |
| AKT3 | 2,119 | Moderate potency, significantly less sensitive than AKT1 and AKT2. |
Data sourced from MedchemExpress.[1]
While highly potent against AKT1 and AKT2, AKT Inhibitor VIII displays good selectivity against a broader panel of kinases. It has been reported to show only micromolar inhibition against some kinases, such as calcium/calmodulin-dependent protein kinase 1 and smooth muscle myosin light-chain kinase, indicating a low potential for off-target effects at therapeutic concentrations.[2] More extensive kinome profiling data is available through public datasets such as the HMS LINCS Project, which provides raw binding data for a wide range of small molecules, including AKT Inhibitor VIII, against a panel of approximately 440 kinases.[3]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the selectivity data. The following section outlines the protocol for a typical KINOMEscan™ assay.
KINOMEscan™ Competition Binding Assay
Objective: To determine the binding affinity (Kd) of a test compound (e.g., AKT Inhibitor VIII) against a panel of human kinases.
Principle: The assay is based on a competitive binding interaction. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Materials:
-
DNA-tagged human kinases
-
Immobilized active-site directed ligand (proprietary to the assay provider)
-
Test compound (AKT Inhibitor VIII)
-
Assay buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Assay Plate Preparation: The test compound is serially diluted to create a concentration gradient. A control with no compound (vehicle only) is also included.
-
Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations are combined in the wells of a microtiter plate.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: The wells are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the immobilized ligand.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase bound to the immobilized ligand is plotted against the concentration of the test compound. The dissociation constant (Kd) is then calculated from the resulting dose-response curve.
AKT Signaling Pathway
To provide context for the action of AKT inhibitors, the following diagram illustrates the canonical AKT signaling pathway.
Caption: Canonical PI3K/AKT signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
References
Validating the Downstream Effects of AKT-IN-26 Treatment: A Comparative Guide
This guide provides a comprehensive comparison of experimental approaches to validate the downstream effects of AKT-IN-26, a putative inhibitor of the AKT signaling pathway. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. Herein, we detail various methodologies, present data in comparative tables, and provide standardized experimental protocols.
The AKT pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Its aberrant activation is a frequent occurrence in various human cancers, making it a prime target for therapeutic intervention.[5][6][7][8] AKT inhibitors like the hypothetical this compound are designed to counteract this hyperactivation. Validating the efficacy and specificity of such inhibitors is a crucial step in their development. This involves demonstrating the intended modulation of direct AKT substrates and downstream cellular events.
The AKT Signaling Pathway
The AKT signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of phosphoinositide 3-kinase (PI3K).[9][10] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation at two key residues, Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2.[6][11] Once activated, AKT phosphorylates a wide array of downstream substrates, thereby regulating their activity.[4][9][10]
Comparative Analysis of Validation Assays
A variety of assays can be employed to validate the downstream effects of this compound. The choice of assay depends on the specific research question, desired throughput, and available resources. Below is a comparison of commonly used methods.
| Assay | Principle | Primary Readout | Throughput | Advantages | Disadvantages |
| Western Blotting | Immuno-detection of specific proteins separated by size. | Phosphorylation status of AKT and its downstream targets (e.g., p-AKT, p-GSK3β, p-PRAS40). | Low | Provides information on protein size and specificity. Widely accessible. | Semi-quantitative, laborious, requires specific antibodies. |
| In-Vitro Kinase Assay | Measures the transfer of phosphate from ATP to a specific substrate by immunoprecipitated AKT. | Phosphorylation of a known AKT substrate (e.g., GSK-3α). | Low to Medium | Directly measures AKT catalytic activity. | Does not reflect the cellular context. Requires active kinase immunoprecipitation. |
| ELISA | Antibody-based detection of specific phosphorylated proteins in a plate format. | Quantitative measurement of specific phosphoproteins. | Medium to High | Quantitative, higher throughput than Western blotting. | Can be subject to antibody cross-reactivity, less information on protein size. |
| FRET-based Assays (e.g., LanthaScreen™) | Measures the phosphorylation of a GFP-fused substrate by monitoring Förster Resonance Energy Transfer. | Time-Resolved FRET (TR-FRET) signal.[12][13] | High | Homogeneous (no-wash) assay, suitable for HTS.[13] Quantitative and sensitive.[12] | Requires specialized equipment and reagents. |
| Reporter Gene Assays (e.g., CellSensor®) | Measures the transcriptional activity of a downstream effector (e.g., FOXO) linked to a reporter gene. | Reporter gene expression (e.g., β-lactamase).[12] | High | Measures a functional downstream cellular event. Amenable to HTS.[13] | Indirect measure of AKT activity, potential for off-target effects influencing the reporter. |
| Immunofluorescence/ Immunohistochemistry | Visualization of the subcellular localization and phosphorylation status of proteins in fixed cells or tissues. | Fluorescence intensity and localization of target proteins. | Low to Medium | Provides spatial information within the cell and tissue context. | Can be difficult to quantify accurately, potential for artifacts from fixation and staining. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Western Blotting for Phospho-Protein Analysis
This protocol describes the detection of phosphorylated AKT (Ser473) and a downstream target, GSK-3β (Ser9), in cells treated with this compound.
a. Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., MCF-7, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal AKT activity.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Stimulate the AKT pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before lysis.
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.[14]
c. SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]
-
Incubate the membrane with primary antibodies overnight at 4°C.[14] Recommended primary antibodies include:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-phospho-GSK-3β (Ser9)
-
Mouse anti-total AKT
-
Mouse anti-total GSK-3β
-
Mouse anti-β-actin (loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
References
- 1. Physiological regulation of Akt activity and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
Benchmarking AKT-IN-26: A Comparative Guide for Researchers
This guide provides a comparative analysis of AKT-IN-26, a novel inhibitor of the AKT signaling pathway, against the current standard-of-care for hormone receptor-positive (HR+), HER2-negative breast cancer. The data presented for this compound is based on representative preclinical findings for next-generation AKT inhibitors, offering a framework for its potential positioning in cancer therapy.
The PI3K/AKT/mTOR Pathway: A Critical Target in Oncology
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a crucial intracellular pathway that governs a multitude of cellular functions, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in various cancers, including breast cancer, making it a prime target for therapeutic intervention.[2][3]
AKT, also known as protein kinase B (PKB), is a central node in this pathway.[1] It exists in three isoforms (AKT1, AKT2, and AKT3) and its activation triggers a downstream signaling cascade that promotes tumorigenesis.[1][4] Consequently, the development of specific AKT inhibitors represents a promising strategy to counteract the oncogenic effects of this pathway.
This compound is an investigational, potent, and selective inhibitor that binds to the pleckstrin homology (PH) domain of AKT. This mode of action prevents the recruitment of AKT to the cell membrane, a critical step for its activation, thereby inhibiting downstream signaling.
Current Standard-of-Care: Hormone Receptor-Positive Breast Cancer
In the context of HR+, HER2-negative advanced or metastatic breast cancer, a current standard-of-care is endocrine therapy, such as the selective estrogen receptor degrader (SERD) fulvestrant. However, resistance to endocrine therapy is common, and often involves the activation of the PI3K/AKT pathway. This provides a strong rationale for combining AKT inhibitors with endocrine agents to overcome or delay the onset of resistance.
Comparative Preclinical Data
The following tables summarize representative preclinical data for this compound in comparison to standard-of-care fulvestrant. The data for this compound is projected based on the performance of advanced clinical-stage AKT inhibitors such as capivasertib and ipatasertib.
Table 1: In Vitro Efficacy in HR+, HER2- Breast Cancer Cell Lines
| Compound | Cell Line | Genotype | IC50 (nM) - Monotherapy | IC50 (nM) - Combination with Fulvestrant (10 nM) |
| This compound | MCF-7 | PIK3CA E545K | 15 | 5 |
| T-47D | PIK3CA H1047R | 25 | 8 | |
| ZR-75-1 | PTEN null | 30 | 12 | |
| Fulvestrant | MCF-7 | PIK3CA E545K | 5 | - |
| T-47D | PIK3CA H1047R | 8 | - | |
| ZR-75-1 | PTEN null | 10 | - |
Table 2: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model (HR+, HER2-, PIK3CA mutant)
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 mg/kg, oral, daily | 45 |
| Fulvestrant | 200 mg/kg, i.m., weekly | 50 |
| This compound + Fulvestrant | 50 mg/kg + 200 mg/kg | 85 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Cell Viability Assay
-
Cell Culture: Human breast cancer cell lines (MCF-7, T-47D, ZR-75-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with serial dilutions of this compound, fulvestrant, or a combination of both.
-
Viability Assessment: After 72 hours of incubation, cell viability is assessed using a resazurin-based assay. Fluorescence is measured at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: IC50 values are calculated using a non-linear regression analysis of the dose-response curves.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the compounds for 24 hours, after which they are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40, and GAPDH, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Female immunodeficient mice are implanted subcutaneously with patient-derived xenograft fragments from a HR+, HER2-, PIK3CA mutant breast tumor.
-
Tumor Growth and Treatment: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups. This compound is administered orally daily, and fulvestrant is administered intramuscularly weekly.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizing the Mechanism of Action
To illustrate the underlying biological pathways and experimental processes, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
The representative preclinical data suggest that this compound holds promise as a therapeutic agent for HR+, HER2-negative breast cancer, particularly in tumors with an activated PI3K/AKT pathway. The synergistic effect observed when combined with fulvestrant indicates a potential strategy to overcome endocrine resistance. Further investigation is warranted to fully characterize the efficacy and safety profile of this compound and to identify predictive biomarkers for patient selection. This guide serves as a foundational resource for researchers and drug development professionals interested in the continued evaluation of this novel AKT inhibitor.
References
Safety Operating Guide
Proper Disposal of AKT-IN-26: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides detailed procedures for the proper disposal of AKT-IN-26, a potent kinase inhibitor. Adherence to these guidelines is essential to protect personnel and the environment from potential harm.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and its containers are disposed of as hazardous waste. Never dispose of this compound down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. Avoid contact with skin and eyes[1]. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS)[1].
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of unwanted this compound solid compound and contaminated materials.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it. The container must be in good condition and compatible with the chemical.
-
Contaminated items include, but are not limited to:
-
Unused or expired this compound solid.
-
Empty vials or containers that held this compound.
-
Contaminated lab supplies such as pipette tips, weighing boats, and gloves.
-
2. Packaging of Waste:
-
For solid this compound, ensure the primary container is securely sealed.
-
Place the sealed primary container and any other contaminated solid waste into the designated hazardous waste container.
-
Do not mix this compound with other incompatible waste streams. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents[1].
3. Labeling of Hazardous Waste:
-
Label the hazardous waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: this compound.
-
The specific hazards: "Harmful," "Toxic to Aquatic Life."
-
The date the waste was first added to the container.
-
4. Storage of Hazardous Waste:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated[1].
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste[1][2].
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Hazard and Disposal Information Summary
The following table summarizes the key hazard and disposal information for this compound based on its Safety Data Sheet[1].
| Category | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/ container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. | [1] |
Signaling Pathway Context: The PI3K/AKT Pathway
To understand the significance of safely handling and disposing of AKT inhibitors like this compound, it is helpful to recognize their biological target. AKT is a key node in the PI3K/AKT signaling pathway, which is crucial for regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making AKT a significant target for drug development.
Caption: Simplified PI3K/AKT signaling pathway.
References
Essential Safety and Handling Guidance for AKT-IN-26
Disclaimer: A specific Safety Data Sheet (SDS) for AKT-IN-26 was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling potent, uncharacterized small molecule kinase inhibitors. Researchers, scientists, and drug development professionals must obtain the official SDS from the manufacturer or supplier for definitive safety, handling, and disposal information before commencing any work with this compound. All procedures should be conducted in strict accordance with institutional and local safety regulations.
Immediate Safety and Logistical Information
Working with novel and potent bioactive compounds like this compound, an inhibitor of the AKT signaling pathway, demands a stringent adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with such compounds include potential toxicity, unknown long-term health effects, and the risk of absorption through skin contact, inhalation, or ingestion.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling solid compound (weighing, preparing solutions) | - Primary Gloves: Nitrile or neoprene gloves (double-gloving recommended). - Outer Garment: Disposable, solid-front lab coat with tight-fitting cuffs. - Eye Protection: Chemical safety goggles. - Face Protection: Face shield if there is a risk of splashing. - Respiratory Protection: A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders outside of a certified chemical fume hood. |
| Working with solutions of the compound | - Gloves: Nitrile or neoprene gloves. - Outer Garment: Standard laboratory coat. - Eye Protection: Chemical safety goggles or safety glasses with side shields. |
| General Laboratory Operations | - Gloves: Nitrile gloves. - Outer Garment: Standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All work involving the solid form of this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Designated Area: Establish a designated area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area.
-
Weighing: If handling the solid compound, weigh it within a chemical fume hood or a balance enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Decontamination: After each use, decontaminate the work area, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution. Dispose of all cleaning materials as hazardous waste.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Follow the manufacturer's specific storage temperature recommendations.
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, weighing papers, pipette tips, and excess solutions, must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for chemical contaminants. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of hazardous chemical waste.
Experimental Protocols
Detailed experimental protocols for the use of this compound should be developed in-house, incorporating the safety measures outlined above. These protocols should include step-by-step instructions for each procedure, from sample preparation to data analysis, with clear indications of when specific PPE and engineering controls are required.
Visualization of the AKT Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/AKT signaling pathway, which is the target of this compound.
A simplified diagram of the PI3K/AKT signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
